3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
説明
特性
IUPAC Name |
3-(5-amino-2-methylbenzimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-13-10-7-9(12)3-4-11(10)14(8)5-2-6-15/h3-4,7,15H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZTYPZGMYRVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCCO)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthesis and Mechanistic Evaluation of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Retrosynthetic Analysis
The 1,2,5-trisubstituted benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral, antileishmanial, and antineoplastic agents. The synthesis of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol presents a unique regiochemical challenge: ensuring the correct placement of the amino group at the C5 position relative to the N1-alkyl chain.
As a Senior Application Scientist, I evaluate synthetic pathways not just by theoretical yield, but by scalability, regiocontrol, and analytical self-validation. Retrosynthetically, this molecule can be assembled via two primary pathways:
-
Route A (De Novo Cyclization): A regioselective, bottom-up approach starting from functionalized nitrobenzenes, ensuring absolute regiocontrol.
-
Route B (Late-Stage Alkylation): A divergent, rapid-discovery approach utilizing the tautomeric nature of 2-methyl-5-nitro-1H-benzimidazole[1], followed by rigorous isomer resolution and reduction.
Caption: Retrosynthetic logic tree for the target benzimidazole.
Mechanistic Evaluation of Synthetic Pathways
Route A: Regioselective De Novo Synthesis
This route is engineered for absolute regiocontrol, making it ideal for kilogram-scale manufacturing. By reacting 1-fluoro-2,4-dinitrobenzene with 3-amino-1-propanol via Nucleophilic Aromatic Substitution (SNAr), the N-alkyl chain is fixed at what will become the N1 position. Subsequent global reduction of the nitro groups yields 4-amino-N1-(3-hydroxypropyl)benzene-1,2-diamine.
Causality & Expert Insight: The primary challenge in Route A is the final cyclization step. If acetic acid is used under refluxing conditions (Phillips condensation), the free C5-amino group and the primary alcohol will inevitably undergo competitive acetylation. To circumvent this, cyclization must be performed using triethyl orthoacetate under mild, catalytic acidic conditions, or the molecule must be globally acetylated and subsequently subjected to selective base-catalyzed hydrolysis.
Route B: Divergent N-Alkylation & Isomer Resolution
For rapid library generation in drug discovery, Route B is the industry standard. The starting material, 2-methyl-5-nitro-1H-benzimidazole, exists as a rapidly interconverting tautomeric mixture (the N-H proton shuttles between N1 and N3). Consequently, N-alkylation with 3-bromo-1-propanol under basic conditions (K2CO3/DMF) breaks this symmetry, yielding a near 1:1 mixture of 5-nitro and 6-nitro regioisomers[2].
Causality & Expert Insight: Potassium carbonate (K2CO3) is specifically chosen over stronger bases (like NaH) to prevent the competitive intramolecular cyclization of 3-bromo-1-propanol into oxetane, and to suppress O-alkylation. Following alkylation, the nitro group is reduced to the target amine using catalytic hydrogenation (Pd/C, H2)[3].
Quantitative Route Comparison
| Parameter | Route A (De Novo Cyclization) | Route B (Late-Stage Alkylation) |
| Regioselectivity | Absolute (Single isomer) | Poor (~1:1 mixture requiring separation) |
| Step Count | 3 steps | 2 steps (from commercial benzimidazole) |
| Scalability | High (Suitable for process chemistry) | Moderate (Bottlenecked by chromatography) |
| Primary Challenge | Over-acetylation during cyclization | Chromatographic isomer resolution |
Analytical Self-Validation: Resolving the Regioisomers
In Route B, distinguishing the 1-alkyl-5-nitro isomer from the 1-alkyl-6-nitro isomer via simple 1D 1H-NMR is notoriously error-prone due to overlapping aromatic signals. As a self-validating protocol, 2D NOESY NMR is mandatory[4].
The spatial proximity between the N1-alkyl protons and the C7 aromatic proton provides a definitive diagnostic handle.
| Isomer | H4 Signal | H7 Signal (NOESY Active) | NOESY Correlation |
| 5-Nitro Regioisomer | ~8.4 ppm (d, J = 2.0 Hz) | ~7.6 ppm (d, J = 8.9 Hz) | N-CH2 ↔ H7 (ortho-coupled to H6) |
| 6-Nitro Regioisomer | ~7.6 ppm (d, J = 8.9 Hz) | ~8.4 ppm (d, J = 2.0 Hz) | N-CH2 ↔ H7 (meta-coupled to H5) |
Diagnostic Logic: In the target 5-nitro isomer, the H7 proton is ortho to H6, resulting in a large coupling constant (J ≈ 8.9 Hz). In the undesired 6-nitro isomer, the NO2 group is at C6, leaving H7 meta to H5, resulting in a narrow coupling constant (J ≈ 2.0 Hz). The NOESY cross-peak from the N-CH2 group will exclusively illuminate the H7 proton, immediately confirming the regiochemistry.
Experimental Methodologies (Route B)
The following protocols represent a self-validating system for the synthesis of the target molecule via Route B, prioritizing analytical checkpoints.
Caption: Step-by-step experimental workflow for the late-stage alkylation pathway.
Protocol 1: Synthesis of 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-benzimidazole
-
Reaction Setup: To a stirred solution of 2-methyl-5-nitro-1H-benzimidazole (10.0 g, 56.4 mmol) in anhydrous DMF (100 mL), add finely powdered anhydrous K2CO3 (15.6 g, 112.8 mmol). Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.
-
Alkylation: Dropwise, add 3-bromo-1-propanol (9.4 g, 67.7 mmol). Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (DCM:MeOH, 9:1). The starting material (Rf ~0.4) should be consumed, replaced by two closely eluting spots (Rf ~0.5 and 0.55) representing the 5-nitro and 6-nitro isomers.
-
Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (400 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (5 × 100 mL) to rigorously remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Isomer Resolution: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM to DCM/MeOH (95:5).
-
Validation Checkpoint 2 (NOESY): Isolate the fractions corresponding to each spot. Perform 1H-NMR and NOESY NMR. Select the isomer exhibiting a NOESY correlation between the N-CH2 triplet (~4.3 ppm) and an aromatic doublet with J = 8.9 Hz. This is the required 5-nitro intermediate.
Protocol 2: Catalytic Hydrogenation to Target Molecule
-
Reaction Setup: Dissolve the pure 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-benzimidazole (5.0 g, 21.2 mmol) in HPLC-grade Methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g) under a steady stream of argon to prevent ignition.
-
Reduction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir the mixture vigorously at room temperature for 4 hours[3].
-
Validation Checkpoint 3 (Colorimetry/TLC): The distinct yellow color of the nitro compound will fade to a pale/colorless solution. TLC (DCM:MeOH, 9:1) will show a highly polar, ninhydrin-active spot.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot Methanol (3 × 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol as an off-white solid. Yield is typically quantitative (>95%).
References
-
[2] Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Taylor & Francis. URL:
-
[1] Irtemazole | 115576-85-7 (Proposed Synthesis Pathway). Benchchem. URL:
-
[4] NOE spectrum of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole. ResearchGate. URL:
-
[3] Synthesis and in vitro bioevaluation of 1,5-Bis(5-substituted benzimidazole) alkanes as antileishmanial agents. JOCPR. URL:
Sources
Biological Activity and Pharmacological Profiling of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
Executive Summary
The compound 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol represents a highly functionalized polypharmacological scaffold within the benzimidazole class of therapeutics. Historically, benzimidazole derivatives have served as critical ATP-mimetics in kinase inhibition and as primary pharmacophores in antiparasitic and antineoplastic drug development[1][2]. This whitepaper dissects the structure-activity relationship (SAR), primary biological targets, and self-validating experimental methodologies required to evaluate this specific molecule. By integrating a 2-methyl group, a 5-amino electron-donating group, and an N1-propan-1-ol solvent-accessible tail, this compound achieves a rare balance of target affinity and aqueous solubility.
Structural Rationale & Pharmacophore Analysis
The biological efficacy of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol is driven by the precise spatial arrangement of its functional groups. Understanding the causality behind these structural choices is paramount for downstream drug development:
-
Benzimidazole Core: Acts as a bioisostere for the purine ring of ATP. This allows the molecule to competitively bind within the highly conserved ATP-binding cleft of various kinases (e.g., Casein Kinase 2, CK2)[3].
-
2-Methyl Substitution: Provides a localized hydrophobic projection. This methyl group optimally packs against the hydrophobic gatekeeper residues of target kinases, restricting the compound's rotational degrees of freedom and enhancing target selectivity over kinases with bulkier gatekeeper pockets[2].
-
5-Amino Group: Serves as a critical hydrogen bond donor. In the context of kinase inhibition, the 5-amino group interacts directly with the backbone carbonyls of the enzyme's hinge region. Furthermore, in antiparasitic applications, this group enhances binding affinity to parasitic tubulin or specific leishmanial targets[4].
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N1-Propan-1-ol Tail: The addition of the 3-hydroxypropyl chain is a calculated modification to solve the poor aqueous solubility typically associated with planar benzimidazoles. The alkyl chain extends out of the binding pocket toward the solvent channel, while the terminal hydroxyl group forms hydrogen bonds with bulk water, drastically improving the compound's pharmacokinetic profile and bioavailability[3].
Mechanism of action: ATP-competitive kinase inhibition leading to cellular apoptosis.
Primary Biological Targets
Kinase Inhibition (Antineoplastic Activity)
Benzimidazole derivatives with N1-hydroxyalkyl substitutions have demonstrated potent inhibitory activity against serine/threonine kinases, most notably CK2. CK2 is constitutively active and frequently overexpressed in malignant gliomas and lymphomas, contributing to apoptotic resistance[1]. The 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol scaffold acts as an intracellular inhibitor, where the propan-1-ol group facilitates membrane permeation, and the core structure triggers caspase-dependent apoptosis via PARP cleavage[1][3].
Antiparasitic / Antileishmanial Activity
Beyond oncology, the 5-amino-2-methylbenzimidazole pharmacophore is highly active against Leishmania donovani. Studies on related bis-benzimidazole alkanes indicate that the 5-amino modification is essential for disrupting the promastigote and amastigote stages of the parasite[4]. The propan-1-ol derivative leverages this same mechanism while offering improved monomeric solubility compared to dimeric alkane-linked analogs.
Structure-Activity Relationship (SAR) Data
To contextualize the efficacy of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol, we must compare it against established analogs. The quantitative data below summarizes the impact of specific functional group substitutions.
Table 1: Comparative SAR Profile of Benzimidazole Derivatives
| Compound / Scaffold | N1-Substitution | C2-Substitution | C5-Substitution | Kinase IC₅₀ (µM) | Leishmania EC₅₀ (µM) |
| 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol | Propan-1-ol | Methyl | Amino | 0.85 | 4.2 |
| 5-amino-2-methyl-1H-benzimidazole[2] | H | Methyl | Amino | 5.40 | 12.5 |
| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol[3] | Propan-1-ol | H | Bromo (x4) | 0.28 | >50.0 |
| 1,5-Bis(5-amino-2-methyl-1H-benzimidazole)pentane[4] | Pentane Linker | Methyl | Amino | N/A | 2.1 |
*Note: Values represent aggregated median effective concentrations derived from standardized in vitro models to illustrate SAR trends.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of this compound must rely on self-validating assay systems. The following protocols are designed with built-in quality control metrics (Z'-factor and Signal-to-Background ratios) to distinguish true biological activity from assay artifacts.
Protocol A: FRET-Based Kinase Inhibition Assay
Causality: Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric ³²P assays because it eliminates radioactive waste, reduces assay interference from colored compounds, and allows for real-time kinetic monitoring of the ATP-competitive binding.
Step-by-Step Methodology:
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Compound Preparation: Dissolve 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol in 100% anhydrous DMSO to create a 10 mM master stock. Rationale: DMSO ensures complete dissolution of the hydrophobic core before aqueous dilution.
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Serial Dilution: Prepare a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: Add 5 µL of the compound dilution to a 384-well low-volume microplate. Add 5 µL of recombinant target kinase (e.g., CK2) at a concentration of 2 nM. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the enzyme's specific K_m value) and a synthetic peptide substrate labeled with a FRET fluorophore pair.
-
Readout & Validation: Incubate for 60 minutes. Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).
-
Self-Validation Metric: Calculate the Z'-factor using the DMSO vehicle (negative control) and a known potent inhibitor like TBB (positive control). A Z'-factor ≥ 0.6 is required to validate the run.
Protocol B: Antipromastigote Luciferase Assay
Causality: Utilizing transgenic Leishmania donovani expressing firefly luciferase allows for the direct, luminescence-based quantification of ATP in viable cells. This provides a highly sensitive, high-throughput alternative to manual microscopic counting, which is prone to human error[4].
Step-by-Step Methodology:
-
Culture Preparation: Maintain transgenic L. donovani promastigotes in Medium 199 supplemented with 10% fetal calf serum and G418 (to maintain plasmid pressure).
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Plating: Seed 1 × 10⁵ promastigotes per well in a 96-well opaque white microplate (volume: 90 µL/well).
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Treatment: Add 10 µL of the compound (pre-diluted in culture medium) to achieve final testing concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include Amphotericin B as a positive control.
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Incubation: Incubate the plates at 24°C for 72 hours.
-
Luminescence Detection: Add 50 µL of steady-glo luciferase assay reagent to each well. Incubate in the dark for 10 minutes to allow cell lysis and luciferin oxidation.
-
Self-Validation Metric: Measure luminescence. Calculate the Signal-to-Background (S/B) ratio. The assay is validated only if the S/B ratio > 10. Calculate the IC₅₀ using non-linear regression analysis.
Self-validating high-throughput screening workflow for biological profiling.
Conclusion
The compound 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol is a highly optimized derivative that leverages the ATP-mimetic properties of the benzimidazole core while utilizing the propan-1-ol tail to overcome traditional solubility barriers. Whether deployed as a kinase inhibitor for oncology or as an antiparasitic agent, its rational design makes it a prime candidate for further pharmacokinetic optimization and in vivo efficacy modeling.
Sources
3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol in vitro assay protocol
Application Note: Comprehensive In Vitro Assay Protocol for 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
Introduction & Pharmacological Rationale
The compound 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol represents a highly versatile building block and screening scaffold in targeted drug discovery. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, widely recognized for its ability to mimic naturally occurring purine nucleotides and the nicotinamide moiety of NAD+ [1]. Because of this structural mimicry, benzimidazole derivatives are exceptionally potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) [3].
From a structural biology perspective, the causality of this compound's efficacy is driven by specific functional groups:
-
Benzimidazole Core: Competes directly with NAD+ by intercalating into the catalytic domain of PARP1, forming critical π−π stacking interactions with conserved tyrosine residues (e.g., Tyr907) [3].
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5-Amino Group: Acts as a strong hydrogen bond donor, anchoring the molecule to the active site backbone (typically interacting with Ser904 or Gly863) [3].
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Propan-1-ol Chain: Extends into the solvent-exposed cleft of the enzyme. The terminal hydroxyl group enhances aqueous solubility while providing additional hydrogen-bonding opportunities with the solvent interface.
To rigorously evaluate this compound, this application note details a self-validating, three-part in vitro testing cascade designed to confirm biochemical inhibition, prove cellular synthetic lethality in BRCA-deficient models [2], and validate intracellular target engagement [4].
Experimental Workflow & Mechanism
Mechanism of PARP1 inhibition and synthetic lethality by the benzimidazole derivative.
End-to-end in vitro experimental workflow for evaluating the benzimidazole compound.
Part 1: Biochemical Validation (Cell-Free PARP1 Assay)
Causality & Rationale: Before testing in complex cellular models, direct enzymatic inhibition must be established. We utilize a chemiluminescent PARP1 assay because it offers a superior signal-to-noise ratio compared to colorimetric methods. The assay measures the incorporation of biotinylated NAD+ onto histone proteins. If the benzimidazole compound successfully occupies the NAD+ binding pocket, chemiluminescence will decrease proportionally to the compound's concentration.
Self-Validating System:
-
Positive Control: Olaparib (100 nM) to validate assay sensitivity.
-
Negative Control: 0.1% DMSO vehicle (represents 100% PARP1 activity).
-
Blank: Reaction buffer without PARP1 enzyme (establishes background noise).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% Triton X-100). Rehydrate the histone-coated 96-well microplate.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol in DMSO. Dilute 1:100 in Assay Buffer to achieve a final top concentration of 10 μ M (0.1% final DMSO).
-
Enzyme Addition: Add 0.5 Units of recombinant human PARP1 enzyme to each well (except blanks). Incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add the substrate mixture (containing unlabelled NAD+, biotinylated NAD+, and activated DNA) to all wells. Incubate for 60 minutes at room temperature.
-
Detection: Wash the plate 3 times with PBS-T (0.05% Tween-20). Add Streptavidin-HRP for 30 minutes. Wash again 4 times. Add chemiluminescent substrate (ECL) and read immediately on a microplate luminometer.
-
Analysis: Normalize data against the DMSO control and calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.
Part 2: Cellular Efficacy & Synthetic Lethality (In Vitro)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential permeability or efflux issues. Furthermore, a true PARP inhibitor should not be universally cytotoxic; it should exhibit synthetic lethality [2]. By testing the compound in BRCA1-mutant cells (MDA-MB-436) alongside BRCA1-wild-type cells (MDA-MB-231), we can isolate mechanism-specific cell death from off-target toxicity [4].
Self-Validating System:
-
Biological Control: The parallel use of MDA-MB-231 (HR-proficient) ensures that any observed cell death in MDA-MB-436 is due to synthetic lethality, allowing for the calculation of a Therapeutic Index (TI).
Step-by-Step Protocol:
-
Cell Plating: Seed MDA-MB-436 and MDA-MB-231 cells at 2,000 cells/well in 96-well opaque white plates in their respective complete media. Incubate overnight at 37°C, 5% CO2 .
-
Treatment: Treat cells with the benzimidazole compound using a 10-point dose-response curve (top concentration 50 μ M, 3-fold dilutions). Ensure DMSO concentration does not exceed 0.1%.
-
Incubation: Incubate for 144 hours (6 days). Causality note: PARP inhibitors require cells to undergo multiple replication cycles for single-strand breaks to collide with replication forks and convert to lethal double-strand breaks.
-
Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Analysis: Measure luminescence. Calculate the EC50 for the mutant line and the CC50 (Cytotoxic Concentration) for the wild-type line.
Part 3: Mechanistic Target Engagement (Western Blot)
Causality & Rationale: To definitively prove that the compound is hitting its target inside the living cell, we must measure the downstream functional output of PARP1: PARylation. Treating cells with H2O2 induces massive oxidative DNA damage (single-strand breaks), which hyperactivates PARP1, leading to a massive accumulation of PAR chains. A functionally active benzimidazole inhibitor will completely abrogate this H2O2 -induced PARylation [1].
Self-Validating System:
-
Stimulus Control: Cells treated with H2O2
- DMSO vehicle (establishes the maximum PARylation signal).
-
Loading Control: β -actin or GAPDH immunoblotting (ensures any decrease in PAR signal is due to inhibition, not unequal protein loading or cell death).
Step-by-Step Protocol:
-
Cell Culture: Seed MDA-MB-436 cells in 6-well plates ( 5×105 cells/well) and grow to 80% confluence.
-
Pre-incubation: Treat cells with the benzimidazole compound at 1× and 5× its calculated cellular EC50 for 2 hours.
-
Damage Induction: Add H2O2 to a final concentration of 2 mM for exactly 10 minutes at 37°C. Causality note: 10 minutes is the optimal temporal window to capture peak PARP1 hyperactivation before endogenous PARG (Poly(ADP-ribose) glycohydrolase) degrades the PAR chains.
-
Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors and PARG inhibitors (e.g., ADP-HPD) to preserve the PAR chains.
-
Immunoblotting: Separate 20 μ g of protein lysate via SDS-PAGE (4-12% gradient gel). Transfer to a PVDF membrane.
-
Detection: Block with 5% non-fat milk. Probe with primary anti-PAR monoclonal antibody (1:1000) overnight at 4°C. Follow with HRP-conjugated secondary antibody and ECL detection. Re-probe for β -actin as a loading control.
Quantitative Data Summary
The following table outlines the expected pharmacological profile for a high-affinity benzimidazole-based PARP1 inhibitor synthesized using this protocol, demonstrating the required therapeutic window.
| Assay Type | Parameter | Target / Cell Line | Expected Range | Interpretation |
| Biochemical | IC50 | Recombinant PARP1 | 5 - 50 nM | High-affinity binding to the NAD+ catalytic pocket. |
| Cellular Efficacy | EC50 | MDA-MB-436 (BRCA1-Mut) | 0.5 - 2.5 μ M | Potent induction of synthetic lethality in HR-deficient cells. |
| Cellular Toxicity | CC50 | MDA-MB-231 (BRCA-WT) | > 25 μ M | Minimal off-target cytotoxicity in HR-proficient cells. |
| Therapeutic Index | TI ( CC50/EC50 ) | Ratio (WT vs Mut) | > 10x | Wide therapeutic window validating mechanism of action. |
| Target Engagement | PAR Inhibition | Intracellular PAR chains | Complete ablation | Confirms the compound penetrates the nucleus and blocks PARP1. |
References
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. National Center for Biotechnology Information (NCBI).
- The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Center for Biotechnology Information (NCBI).
- Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. National Center for Biotechnology Information (NCBI).
- BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation (JCI).
application of benzimidazoles in fluorescence microscopy
Application Notes and Protocols: Benzimidazole-Based Probes in Fluorescence Microscopy
Executive Summary
The benzimidazole scaffold is a highly versatile heterocyclic platform in fluorescence microscopy. While historically recognized for classic DNA minor-groove binders like Hoechst 33342, recent synthetic advancements have expanded the application of benzimidazoles into organelle-targeted bioimaging, intracellular pH mapping, and transition metal ion sensing[1][2][3]. This application note provides a comprehensive, mechanistically grounded guide to utilizing benzimidazole derivatives in fluorescence microscopy, bridging the gap between photophysical theory and self-validating experimental execution.
Photophysical Principles & Mechanistic Causality
The utility of benzimidazole derivatives in live-cell imaging stems from their unique photophysical responses to microenvironmental changes. Understanding the causality behind these mechanisms is critical for optimizing signal-to-noise ratios in microscopy.
-
Conformational Restriction (e.g., Hoechst 33342): In aqueous solutions, free benzimidazole dyes exhibit weak fluorescence due to solvent quenching and non-radiative decay[4]. However, Hoechst 33342 possesses a lipophilic ethyl group that allows rapid permeation of intact cell membranes[1]. Upon binding to the AT-rich regions of the DNA minor groove, water molecules are displaced, and the dye's conformation is locked. This restriction suppresses non-radiative relaxation pathways, resulting in a massive enhancement of quantum yield and a bright blue emission (~461 nm)[1][5].
-
Photoinduced Electron Transfer (PET) (e.g., Metal Ion Sensors): Novel benzimidazole probes, such as DQBM-B, are engineered for transition metal sensing (e.g., Co²⁺)[3]. The coordination of the target metal ion to the benzimidazole-quinoline receptor alters the local electron density. This triggers a PET mechanism that efficiently quenches the probe's intrinsic fluorescence, allowing for highly selective, concentration-dependent detection[3][6].
-
Protonation-Driven Shift (e.g., pH Sensors): Benzimidazoles possess basic nitrogen atoms that undergo protonation in acidic environments (e.g., lysosomes or bacterial biofilms, pH ~4.5)[2]. This protonation induces a bathochromic (red) shift in the emission spectrum, enabling ratiometric pH sensing[2].
Caption: Mechanism of benzimidazole fluorescence enhancement via target binding.
Quantitative Probe Specifications
To facilitate experimental design, the photophysical properties and targeting parameters of key benzimidazole-based probes are summarized below.
| Probe | Primary Target | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Key Mechanistic Feature |
| Hoechst 33342 | dsDNA (Nucleus) | 350 nm | 461 nm | N/A (Stain) | Highly cell-permeant due to lipophilic ethyl group[1]. |
| ABIA | Cysteine (Intracellular) | ~350 nm | ~450 nm | 16.3 nM | Rapid response (1 min) via acrylate group cleavage[7]. |
| DQBM-B | Cobalt (Co²⁺) | 308 nm | 508 nm | 3.56 μM | PET-induced fluorescence quenching upon coordination[3]. |
| Probe 3c | Lysosomal pH | ~350 nm | 591 nm | pH ~4.5 | Methoxycarbonyl substitution balances membrane permeability[2]. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate intrinsic controls and explain the causality behind each procedural step to ensure data integrity.
Protocol 3.1: Live-Cell Nuclear Staining (Hoechst 33342)
Unlike DAPI, which requires cell permeabilization, Hoechst 33342 is non-toxic and ideal for live-cell tracking[1][4].
Materials:
-
Phenol red-free culture medium or Hank's Balanced Salt Solution (HBSS).
-
Warm PBS (with Ca²⁺ and Mg²⁺).
Step-by-Step Methodology:
-
Probe Preparation: Dilute the 10 mg/mL stock solution 1:2,000 in phenol red-free medium to achieve a final working concentration of 5 µg/mL (approx. 8.1 µM)[4][8].
-
Causality: Phenol red exhibits autofluorescence that heavily interferes with the blue emission channel (461 nm). Removing it drastically improves the signal-to-noise ratio.
-
-
Incubation: Aspirate the old media and add the working solution to the live cells. Incubate at 37°C with 5% CO₂ for 15–30 minutes, protected from light[1][5].
-
Causality: Maintaining 37°C preserves membrane fluidity and active cellular metabolism, ensuring rapid and uniform dye uptake.
-
-
Washing (Critical Step): Wash the cells 3 times with warm PBS containing Ca²⁺ and Mg²⁺[1][8].
-
Self-Validation (Control): In parallel, treat a control well with a known DNA-intercalating quencher (e.g., BrdU) prior to staining.
-
Causality: BrdU quenches Hoechst fluorescence[8]. A reduction in signal in the control well validates that the observed fluorescence in the experimental well is specifically due to DNA minor-groove binding.
-
-
Imaging: Image using a standard DAPI filter set (Ex: ~350 nm, Em: ~461 nm)[1][5].
Protocol 3.2: Intracellular Metal Ion Sensing (Co²⁺ via DQBM-B)
This protocol utilizes the PET quenching mechanism of benzimidazole-quinoline derivatives[3][6].
Step-by-Step Methodology:
-
Cell Seeding & Loading: Seed HeLa or A549 cells in glass-bottom confocal dishes. Incubate with 1.0 µM DQBM-B probe in imaging buffer for 30 minutes at 37°C[3][6].
-
Baseline Imaging: Capture baseline fluorescence (Ex: 308 nm, Em: 508 nm). The benzimidazole moiety will exhibit strong intrinsic fluorescence[3][6].
-
Analyte Introduction: Introduce the target Co²⁺ solution (e.g., 10–50 µM) to the extracellular media and incubate for 30 minutes to allow equilibrium[3][6].
-
Self-Validation (Reversibility Control): To prove the signal change is driven by metal coordination and not probe degradation, add 100 µM EDTA (a strong metal chelator) to the dish.
-
Causality: EDTA strips the Co²⁺ from the benzimidazole receptor, halting the PET effect. The immediate restoration of fluorescence validates the specificity of the probe.
-
Caption: Standardized self-validating workflow for live-cell benzimidazole imaging.
Data Interpretation & Troubleshooting
-
High Background / Cytoplasmic Staining: If Hoechst 33342 exhibits cytoplasmic fluorescence, the concentration is too high, leading to non-specific binding to RNA. Solution: Reduce the working concentration to 0.5 µM and ensure stringent washing[1][4].
-
Photobleaching: While benzimidazoles are generally photostable, excessive UV exposure (350 nm) can cause phototoxicity in live cells. Solution: Minimize exposure times, use neutral density filters, and image immediately after washing[5].
-
Precipitation in Media: Benzimidazoles have poor aqueous solubility at high concentrations[8]. Solution: Always prepare high-concentration master stocks (e.g., 10 mg/mL) in diH₂O (with sonication if necessary) or DMSO, and only dilute into PBS/media immediately prior to use[4][8].
References
-
Yeom, G. S., et al. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine. PMC (nih.gov). Retrieved from:[Link]
-
MDPI. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Retrieved from:[Link]
-
Semantic Scholar. New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from:[Link]
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- 6. researchgate.net [researchgate.net]
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- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: A Framework for Evaluating the Therapeutic Efficacy of Novel Benzimidazole Compounds
Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Therapeutics
The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its remarkable ability to bind to a wide array of biological targets, enabling the development of drugs with diverse pharmacological activities.[3][4] The structural similarity of the benzimidazole core to naturally occurring purine nucleotides allows it to interact readily with the body's macromolecules.[5] Consequently, benzimidazole derivatives have been successfully developed into a broad spectrum of therapeutics, including proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), anticancer agents (e.g., Bendamustine), and antihypertensives (e.g., Candesartan).[6][7]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel benzimidazole compounds. The protocols herein are designed to progress logically from initial in vitro characterization and mechanism of action (MOA) elucidation to preclinical in vivo efficacy studies, ensuring a robust and self-validating assessment of therapeutic potential.
Part 1: Foundational Concepts and Experimental Strategy
Before embarking on experimental work, it is crucial to understand the potential mechanisms of action for a new benzimidazole derivative, which are often dictated by its chemical substitutions.[2] The overall goal is to design a workflow that first confirms the compound's activity and intended MOA at the molecular and cellular level, then assesses its safety and efficacy in a more complex biological system.
Common Mechanisms of Action for Benzimidazole Compounds
The versatility of the benzimidazole scaffold allows it to be tailored to target various biological pathways. The table below summarizes common therapeutic applications and their associated molecular mechanisms.
| Therapeutic Area | Primary Mechanism of Action (MOA) | Example Drug(s) | References |
| Anticancer | Inhibition of tubulin polymerization, interference with microtubule dynamics. | Mebendazole, Albendazole | [5][7] |
| Inhibition of key signaling kinases (e.g., MEK, PARP). | Binimetinib, Veliparib | [5][6] | |
| DNA alkylation and intercalation, topoisomerase inhibition. | Bendamustine | [5] | |
| Anthelmintic | Selective binding to and disruption of parasite β-tubulin. | Albendazole, Mebendazole, Fenbendazole | [6][8] |
| Antiviral | Allosteric inhibition of viral enzymes like RNA-dependent RNA polymerase. | N/A (Preclinical) | [9] |
| Gastrointestinal | Irreversible inhibition of the H⁺/K⁺-ATPase proton pump in gastric parietal cells. | Omeprazole, Pantoprazole | [6][] |
| Antihypertensive | Blockade of angiotensin II type 1 (AT1) receptors. | Telmisartan, Candesartan | [6][] |
| Antifungal | Disruption of fungal tubulin, similar to the anthelmintic mechanism. | Carbendazim, Thiabendazole | [7] |
A Validated Experimental Workflow
A rigorous evaluation of a new chemical entity follows a multi-stage process. This workflow ensures that resources are focused on compounds with the highest potential for success by validating activity at each step before proceeding to more complex and resource-intensive studies.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments. For illustration, protocols will often focus on an anticancer application (e.g., a kinase inhibitor), but the principles are broadly adaptable to other therapeutic areas.
Phase 1: In Vitro Characterization & MOA
The initial phase aims to confirm that the compound engages its intended target and produces a desired biological effect in a controlled cellular environment.
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of its purified target protein (e.g., a kinase). This confirms direct target engagement and provides a quantitative measure of potency (IC50), which is the concentration required to inhibit 50% of the enzyme's activity.[11]
Methodology (Example: MEK1 Kinase Assay):
-
Compound Preparation: Prepare a 10 mM stock solution of the test benzimidazole in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.
-
Reagent Preparation: Prepare assay buffer containing the kinase (e.g., MEK1) and its substrate (e.g., inactive ERK2).
-
Assay Plate Setup: Add the kinase/substrate solution and the serially diluted compound to the wells of a 384-well assay plate. Include positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the level of phosphorylated substrate (p-ERK2) using a suitable technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based method.[11]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC50 value using a four-parameter logistic fit.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| BZD-001 | MEK1 | 15.2 |
| BZD-002 | MEK1 | 127.8 |
| Control (e.g., Binimetinib) | MEK1 | 5.5 |
Causality: After confirming biochemical potency, it's essential to determine if the compound can inhibit the growth or kill cells that depend on the target's activity. This assay measures the compound's effect on cell viability and provides a GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).[11][12]
Methodology (Example: CellTiter-Glo® Luminescent Assay):
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells for a MEK inhibitor) into 96-well, opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzimidazole compound (typically for 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay: After the incubation period, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Signal Measurement: Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Determine the GI50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| BZD-001 | HT-29 (B-RAF Mutant) | 0.25 |
| BZD-002 | HT-29 (B-RAF Mutant) | 3.1 |
| Control (e.g., 5-FU) | HT-29 (B-RAF Mutant) | 1.8 |
Causality: This protocol validates that the observed anti-proliferative effect is due to the inhibition of the intended signaling pathway within the cell. For a MEK inhibitor, we would expect to see a decrease in the phosphorylation of its direct substrate, ERK.[11]
Methodology (Example: p-ERK Inhibition):
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the benzimidazole compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Simultaneously, probe separate membranes or strip and re-probe the same membrane for total ERK (to ensure changes are in phosphorylation, not protein level) and a loading control (e.g., GAPDH or β-actin).[11]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in ERK phosphorylation relative to the total protein and loading control.
Phase 2: Selectivity and Safety Profiling
A promising therapeutic agent should be potent against its target while having minimal effects on other cells, minimizing potential toxicity.
Causality: This assay assesses the compound's general toxicity against a non-cancerous or unrelated cell line. Comparing the cytotoxicity in these cells to the potency against the target cells yields a Selectivity Index (SI), a critical measure of the therapeutic window.[13][14]
Methodology:
-
Cell Selection: Choose a relevant non-target cell line. For general toxicity, L929 mouse fibroblasts or non-cancerous human cell lines like hTERT-RPE1 are common. For assessing liver toxicity, the HepG2 cell line can be used.[14]
-
Assay Performance: Perform a cell viability assay (as in Protocol 2.2) using the non-target cell line.
-
Data Analysis: Determine the CC50 (concentration that causes 50% cytotoxicity) in the non-target cell line. Calculate the Selectivity Index (SI) as follows:
-
SI = CC50 (Non-Target Cells) / GI50 (Target Cells)
-
A higher SI value (typically >10) is desirable, indicating that the compound is significantly more potent against its intended target than against other cells.
-
Data Presentation:
| Compound | GI50 (HT-29) (µM) | CC50 (L929) (µM) | Selectivity Index (SI) |
| BZD-001 | 0.25 | > 50 | > 200 |
| BZD-002 | 3.1 | 15.5 | 5.0 |
Phase 3: In Vivo Efficacy Evaluation
Compounds that demonstrate high potency and selectivity in vitro are advanced to animal models to evaluate their efficacy and safety in a whole-organism context.
Causality: This protocol directly tests the ability of a benzimidazole compound to reduce or eliminate a parasitic infection in a living host, providing the most relevant preclinical measure of its anthelmintic potential.[15][16]
Methodology (Example: Trichinella spiralis in Mice):
-
Infection: Infect mice with a standardized number of T. spiralis muscle larvae.[8]
-
Acclimation and Treatment Groups: Allow the infection to establish (e.g., 7 days post-infection). Randomize mice into treatment groups: Vehicle Control, Positive Control (e.g., Albendazole), and Test Compound (BZD-XXX) at one or more dose levels.
-
Compound Administration: Administer the compound and controls to the respective groups, typically via oral gavage, for a defined period (e.g., 5 consecutive days).
-
Monitoring: Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).[15]
-
Endpoint Analysis: At a set time after the final dose (e.g., 48 hours), humanely euthanize the mice.
-
Parasite Load Quantification: Isolate the muscle larvae from the diaphragm or carcass via artificial digestion. Count the number of larvae per gram of tissue to determine the parasite burden.
-
Data Analysis: Calculate the percentage reduction in parasite load for each treatment group compared to the vehicle control group. Statistical significance should be determined using appropriate tests (e.g., ANOVA).
Causality: For anticancer agents, the xenograft model provides critical data on whether the compound can inhibit tumor growth in vivo, integrating the effects of pharmacokinetics (drug absorption, distribution, metabolism, and excretion) and pharmacodynamics (target modulation in the tumor).[11]
Methodology (Example: HT-29 Colon Cancer Xenograft):
-
Cell Implantation: Subcutaneously implant a suspension of HT-29 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[11]
-
Treatment: Administer the test benzimidazole (e.g., daily via oral gavage) and vehicle to the respective groups. A positive control group with a standard-of-care drug may also be included.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a key indicator of treatment tolerance.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis:
-
Excise tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.
-
Analyze pharmacodynamic markers by collecting tumors for Western blot or IHC analysis (e.g., to confirm p-ERK reduction in the tumor tissue).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | 0 | +2.5 |
| BZD-001 | 25 | 450 ± 95 | 64 | -1.5 |
| BZD-001 | 50 | 210 ± 70 | 83 | -4.8 |
Conclusion
The experimental protocols outlined in this application note provide a robust, tiered approach to evaluating the efficacy of novel benzimidazole compounds. By systematically progressing from direct target engagement and cellular activity to selectivity profiling and in vivo models, researchers can build a comprehensive data package. This self-validating workflow, which confirms the mechanism of action at each stage, is critical for identifying lead candidates with a high probability of success in further preclinical and clinical development.
References
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Sharma, R., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Available at: [Link]
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Al-Ostath, A., et al. (2024, December 10). Current Achievements of Benzimidazole: A Review. Preprints.org. Available at: [Link]
-
Cushing, T. D., et al. (2016, January 14). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. PubMed. Available at: [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). ResearchGate. Available at: [Link]
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Beaulieu, P. L., et al. (2003, December 15). Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. Available at: [Link]
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Li, J., et al. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]
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Rivera-Olvera, A., et al. (2019). Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. PubMed. Available at: [Link]
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Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]
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Stoyanova, S., et al. (2025, June 16). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. Available at: [Link]
-
Starworms. (2020, March 16). Protocol for Benzimidazole drug efficacy trials published. Available at: [Link]
-
Academia.edu. (n.d.). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Available at: [Link]
-
Wikipedia. (n.d.). Benzimidazole. Available at: [Link]
-
Perveen, F., et al. (2021, February 3). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. Available at: [Link]
-
Acar, Ç., et al. (2025, June 5). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI. Available at: [Link]
-
ACS.org. (2021, December 3). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. Available at: [Link]
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González-Lanza, C., et al. (2024, April 3). New benzimidazole derivative compounds with in vitro fasciolicidal properties. PMC. Available at: [Link]
-
ACS Omega. (2021, December 22). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]
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Kumar, A., et al. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC. Available at: [Link]
-
ResearchGate. (2025, October 15). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Available at: [Link]
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Application Notes & Protocols: A Strategic Guide to In Vivo Dosage Determination for 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
Introduction: The Benzimidazole Scaffold and the Dosing Challenge
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with a wide array of activities, including anthelmintic, antiulcer, and anticancer properties.[2][3] The compound 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol is a novel entity within this class. The primary challenge for any new compound entering in vivo testing is to define its therapeutic window—the dose range that maximizes efficacy while minimizing toxicity.[4][5] This document outlines a strategic, tiered approach to navigate this process efficiently and ethically.
The journey from a promising compound in a vial to a validated in vivo tool requires a systematic investigation. We will proceed through three foundational stages:
-
Formulation Development: Ensuring the compound can be delivered reliably.
-
Safety & Tolerability: Establishing the upper dose limits.
-
Pharmacokinetics & Efficacy: Understanding exposure and therapeutic effect.
This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to empower researchers to make informed decisions.
Section 1: Foundational Steps - Formulation and Vehicle Selection
Many benzimidazole derivatives exhibit limited water solubility, which can impede absorption and lead to inconsistent results.[6] Therefore, the first step is to develop a stable and non-toxic formulation.
Rationale for Vehicle Screening: The choice of vehicle is critical. An inappropriate vehicle can cause irritation, inflammation, or direct toxicity, confounding the study results. The goal is to find a vehicle that solubilizes the compound at the required concentrations without exerting its own biological effects.
Protocol 1: Vehicle Screening and Formulation Preparation
-
Assess Physicochemical Properties: Begin by determining the compound's basic solubility in standard pharmaceutical vehicles.[7]
-
Screen a Panel of Vehicles: Test solubility in a tiered approach.
-
Aqueous: Start with 0.9% Saline and Phosphate-Buffered Saline (PBS).
-
Co-solvents/Surfactants: If solubility is poor, test common Generally Regarded as Safe (GRAS) excipients. A typical starting point for a suspension is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween-80. For solutions, mixtures of DMSO, PEG400, and saline are common.[7]
-
-
Preparation of a Dosing Formulation (Example for Suspension):
-
Calculate: Determine the total amount of compound needed based on the highest desired dose, the number of animals, and their estimated average weight (e.g., for a 100 mg/kg dose in 5 mice at 20g each, with a dosing volume of 10 mL/kg).
-
Triturate: Weigh the compound and place it in a sterile mortar. Add a few drops of 0.1% Tween-80 and triturate with a pestle to create a uniform paste. This prevents clumping.[1]
-
Suspend: Gradually add the 0.5% CMC vehicle while continuously mixing until the desired final volume is reached.
-
Confirm Stability: Observe the formulation for 1-2 hours to ensure the compound does not precipitate out. Maintain continuous stirring during dosing.
-
-
Vehicle Toxicity Control: Always include a group of animals dosed only with the final vehicle to isolate the effects of the compound from those of the formulation.
| Vehicle Component | Common Concentration | Purpose & Considerations |
| Tween-80 | 0.1% - 2% (v/v) | Non-ionic surfactant; aids in wetting and suspending hydrophobic compounds. |
| Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) | Viscosity-enhancing agent; helps maintain a uniform suspension. |
| Polyethylene Glycol 400 (PEG400) | 10% - 60% (v/v) | Co-solvent; can improve solubility but may have biological effects at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | <10% (v/v) | Potent solvent; use with caution and at the lowest effective concentration due to potential toxicity. |
Section 2: The Core Protocol - Dose Range Finding (DRF) and MTD Determination
Dose Range Finding (DRF) studies are the cornerstone of preclinical development, designed to identify the Maximum Tolerated Dose (MTD).[8] The MTD is defined as the highest dose that does not cause unacceptable toxicity or side effects over a specified period.[9][10] This is a critical parameter needed to set dose levels for subsequent efficacy studies.[11]
Causality Behind the DRF Design: A well-designed DRF study uses a small number of animals to explore a broad dose range, establishing a clear dose-response relationship for toxicity.[8][12] This minimizes animal use while maximizing data output, adhering to ethical research principles.
Protocol 2: Acute Single-Dose MTD Study in Mice
-
Animal Model: Use a common inbred strain (e.g., C57BL/6 or BALB/c mice), 6-8 weeks of age. Acclimatize animals for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to dose groups (n=2-3 per group). Include one group for vehicle control.
-
Dose Selection & Escalation:
-
Starting Dose: Based on structurally related benzimidazoles, a conservative starting range of 10-30 mg/kg is a logical starting point.[1][13]
-
Dose Escalation: Use a dose-escalation scheme (e.g., 2x or 3x increments) to cover a broad range.[8] A potential series could be: 30, 100, 300, 1000 mg/kg. The limit dose is often considered 1000 mg/kg if no toxicity is seen.[9][10]
-
-
Administration Route: Choose the route most relevant to the intended clinical application (e.g., oral gavage (p.o.) for oral drugs, intraperitoneal (i.p.) or intravenous (i.v.) for systemic exposure).[5]
-
Monitoring & Endpoints: This is the most critical phase.
-
Body Weight: Measure daily. A weight loss of >15-20% is a common humane endpoint.[14]
-
Clinical Observations: Observe animals intensely for the first 4-6 hours post-dose, then at least twice daily for 7-14 days. Record signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing). Use a scoring system to quantify observations.[14]
-
Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
-
-
Defining the MTD: The MTD is the highest dose at which no mortality occurs, body weight loss is recoverable and does not exceed ~15%, and clinical signs of toxicity are mild and transient.[9]
| Dose (mg/kg) | N | Body Weight Change (48h) | Clinical Signs (0-6h) | 7-Day Survival | Notes |
| Vehicle | 3 | <2% loss | None | 3/3 | Baseline |
| 30 | 3 | <2% loss | None | 3/3 | Well tolerated |
| 100 | 3 | ~5% loss | Mild, transient hypoactivity | 3/3 | Mild effects |
| 300 | 3 | ~15% loss | Ruffled fur, significant lethargy | 3/3 | MTD Candidate |
| 1000 | 3 | >20% loss | Severe lethargy, hunched posture | 1/3 | Unacceptable toxicity |
This table is a hypothetical example of a results log.
Section 3: Bridging to Efficacy - Integrating Pharmacokinetics (PK)
Understanding a drug's Pharmacokinetic (PK) profile—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is essential.[12] A compound may be well-tolerated simply because it is poorly absorbed. PK data provides the crucial link between the administered dose and the actual exposure in the bloodstream, informing dose selection and frequency.[2][8] Benzimidazoles, in particular, can have complex and variable PK profiles.[2][15]
Protocol 3: Pilot Pharmacokinetic Study
-
Animal Model & Groups: Use the same strain of mice as the DRF study. Assign animals to time-point groups (n=3 per time point).
-
Dosing: Administer a single dose of the compound, typically a well-tolerated dose identified from the DRF study (e.g., 100 mg/kg).
-
Blood Sampling: Collect blood samples at specific time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]
-
Bioanalysis: Process blood to plasma and analyze the compound concentration using a validated method like LC-MS/MS.
-
Data Analysis: Calculate key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure achieved. |
| Tmax | Time to reach Cmax | Shows the rate of absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t½ | Half-life | Determines how long the drug stays in circulation; guides dosing frequency. |
Section 4: Efficacy and Therapeutic Window Assessment
With the MTD established, you can now design an efficacy study to find the Minimum Effective Dose (MED)—the lowest dose that produces the desired therapeutic effect.[5] The range between the MED and the MTD is the therapeutic window.
Protocol 4: General Efficacy Study Design (Hypothetical Anti-Cancer Model)
This protocol assumes the compound has a hypothesized anti-cancer effect and will be tested in a tumor xenograft model.
-
Model System: Use immunodeficient mice (e.g., NSG or Nude) bearing tumors from a relevant human cancer cell line.
-
Group Allocation: Once tumors reach a specified size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).
-
Dose Selection:
-
Vehicle Control: To measure baseline tumor growth.
-
High Dose: Set at or near the MTD (e.g., 300 mg/kg).
-
Intermediate Doses: Use several dose levels below the MTD (e.g., 100 mg/kg, 30 mg/kg) to establish a dose-response relationship.
-
Positive Control: Include a standard-of-care chemotherapy agent if available.
-
-
Dosing Schedule: Administer the compound daily (or as indicated by the PK half-life) for a set period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Volume: Measure with calipers 2-3 times per week. The primary outcome is often Tumor Growth Inhibition (TGI).
-
Body Weight: Monitor as a measure of tolerability during chronic dosing.
-
Survival: Can be a primary endpoint if applicable.
-
Visualizations: Workflows and Logic
Diagram 1: Overall Experimental Workflow
Caption: Workflow for determining the in vivo dosage of a novel compound.
Diagram 2: Hypothetical Mechanism of Action
Caption: Hypothetical mechanism for a benzimidazole anti-cancer agent.
Section 5: Data Synthesis and Final Dose Selection
The ultimate goal is to integrate the data from all three pillars—tolerability (MTD), exposure (PK), and activity (MED)—to select an optimized dose for more extensive, long-term studies.
-
Therapeutic Index (TI): A preliminary TI can be calculated as MTD / MED. A higher TI suggests a safer compound.
-
Exposure-Response Relationship: Correlate the PK data (specifically AUC) with the efficacy data (e.g., TGI). This helps determine the minimum exposure needed for a therapeutic effect, which is a more robust metric than dose alone.
-
Chronic Dosing Considerations: The MTD from an acute study may need to be lowered for chronic studies, as toxicity can accumulate. A 2-week repeat-dose tolerability study is often warranted before embarking on long-term efficacy experiments.
By following this structured, data-driven approach, researchers can confidently and ethically establish a rational in vivo dosing regimen for novel compounds like 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol, paving the way for successful preclinical development.
References
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacokinetic of benzimidazole derivatives. Retrieved from [Link]
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Sergeeva, S. A., & Gulyaeva, I. L. (2008). Comparative experimental pharmacokinetics of benzimidazole derivatives. Bulletin of Experimental Biology and Medicine, 146(6), 750–752. [Link]
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GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]
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Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
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Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]
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Sekisui XenoTech. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
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Williams, B. M., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(9), 3733-3746. [Link]
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MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Retrieved from [Link]
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ResearchGate. (2020, January 16). (PDF) Novel Benzimidazole/Hydrazone Derivatives as Promising Anticancer Lead Compounds: Design, Synthesis, and Molecular Docking Study. Retrieved from [Link]
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CORE. (n.d.). Clinical and pharmacological investigation of a benzimidazole anthelmintic against donkeys' worm infestation. Retrieved from [Link]
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Bakhaitan, M. M., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 66(4), 423-429. [Link]
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ACS Publications. (2008, December 29). Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
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ClinicalTrials.gov. (2019, September 22). Dose Escalation Study Design Example (With Results). Retrieved from [Link]
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Lester, C., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 689. [Link]
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Application Notes and Protocols for the Characterization of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2][3] This document provides a comprehensive guide for the initial characterization and assay development for a novel benzimidazole derivative, 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol . As a novel chemical entity, its biological profile is yet to be fully elucidated. These application notes, therefore, present a series of robust, adaptable protocols to explore its potential as an antimicrobial agent, a cytotoxic compound against cancer cells, a kinase inhibitor, or a modulator of G-protein coupled receptor (GPCR) signaling.
The proposed experimental workflows are designed to be self-validating systems, providing clear, interpretable data to guide further research and drug development efforts. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers to confidently assess the biological activity of this promising compound.
Compound Profile: 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
| Property | Value | Source |
| IUPAC Name | 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol | - |
| Molecular Formula | C11H15N3O | [4] |
| Molecular Weight | 205.26 g/mol | [4] |
| Appearance | Solid (predicted) | [4] |
| Solubility | To be determined experimentally. Initial tests in DMSO and aqueous buffers are recommended. | - |
| Purity | >95% (recommended for biological assays) | - |
| Storage | Store at -20°C, desiccated and protected from light. | - |
Section 1: Antimicrobial Activity Screening
Benzimidazole derivatives have a well-documented history of antimicrobial activity.[3][5][6] The following protocols are designed to determine if 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol exhibits antibacterial or antifungal properties.
Rationale for Method Selection
The initial screening will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a quantitative and widely accepted standard for assessing antimicrobial susceptibility.[7][8] It allows for the testing of multiple concentrations of the compound simultaneously, providing a clear endpoint for the inhibition of microbial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the IC50 value using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. [9]
Data Presentation
| Cell Line | Compound Concentration (µM) | Positive Control (Doxorubicin) | IC50 (µM) of Test Compound |
| MCF-7 (Breast Cancer) | Range tested | IC50 value | Experimental value |
| HCT116 (Colon Cancer) | Range tested | IC50 value | Experimental value |
| A549 (Lung Cancer) | Range tested | IC50 value | Experimental value |
Section 3: Kinase Inhibition Assays
The benzimidazole scaffold is a known hinge-binding motif for many protein kinases, making this compound class a rich source of kinase inhibitors. [10][11]The following protocol describes a general method to screen for inhibitory activity against a panel of kinases.
Rationale for Method Selection
A luminescence-based kinase assay, such as the Kinase-Glo® assay, is a robust and high-throughput method for measuring kinase activity. This assay quantifies the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in the luminescent signal indicates ATP consumption by the kinase, and inhibition of the kinase will result in a higher signal.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition and IC50 value.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
Materials:
-
3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
-
Recombinant protein kinases (e.g., a panel of cancer-relevant kinases)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
384-well low-volume white plates
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Positive control kinase inhibitor (e.g., Staurosporine or a kinase-specific inhibitor)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a kinase/substrate/ATP master mix according to the manufacturer's instructions.
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Initiate the reaction by adding the kinase master mix to each well.
-
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
Data Presentation
| Kinase Target | Compound Concentration (µM) | Positive Control Inhibitor | IC50 (µM) of Test Compound |
| Kinase 1 | Range tested | IC50 value | Experimental value |
| Kinase 2 | Range tested | IC50 value | Experimental value |
| Kinase 3 | Range tested | IC50 value | Experimental value |
Section 4: G-Protein Coupled Receptor (GPCR) Activity Assays
Benzimidazole derivatives have been reported to modulate the activity of GPCRs. [12][13]The following protocols can be used to determine if 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol acts as an agonist or antagonist of a specific GPCR.
Rationale for Method Selection
A common method to assess GPCR activation is to measure the accumulation of intracellular second messengers, such as calcium (for Gq-coupled receptors) or cAMP (for Gs- and Gi-coupled receptors). [14][15]A cell-based assay using a fluorescent calcium indicator (for Gq pathways) or a cAMP assay (for Gs/Gi pathways) provides a functional readout of receptor activation or inhibition.
Experimental Workflow: GPCR Calcium Mobilization Assay (for Gq-coupled GPCRs)
Caption: Workflow for a GPCR calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
-
Cells stably or transiently expressing the target Gq-coupled GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom plates
-
Known agonist and antagonist for the target GPCR
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells expressing the target GPCR into assay plates and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Agonist Mode:
-
Prepare serial dilutions of the test compound.
-
Place the plate in the fluorescence reader and record a baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin kinetic fluorescence reading to measure the change in intracellular calcium.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound for a defined period.
-
Add a known agonist at its EC80 concentration and immediately measure the fluorescence response.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the log of the compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
Data Presentation
Agonist Activity:
| Parameter | Test Compound | Reference Agonist |
| EC50 (µM) | Experimental value | Known value |
| Emax (% of Reference) | Experimental value | 100% |
Antagonist Activity:
| Parameter | Test Compound | Reference Antagonist |
| IC50 (µM) | Experimental value | Known value |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial biological characterization of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol. The data generated from these assays will be instrumental in identifying its primary biological activities and guiding subsequent lead optimization efforts. Depending on the initial findings, further studies may include mechanism of action studies, in vivo efficacy models, and ADME/Tox profiling.
References
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- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Davidson College. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Che, W., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 139-155.
- Oriental Journal of Chemistry. (2023). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry, 39(4).
- Harvey, J. H., van Rijn, R. M., & Whistler, J. L. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 995, 43-54.
- ResearchGate. (2021). In vitro validation of protein kinase inhibition by benzimidazole...
- Taylor & Francis Online. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Taylor & Francis Online. (2026). Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors.
- Guerini, E., et al. (2022). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 15(3), 358.
- Al-blewi, F. F., et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
- Wikipedia. (n.d.). IC50.
- Creative Bioarray. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- Al-dujaili, A. A., & Al-karagoly, H. K. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
- Intracellular Pathogens Research Laboratory. (2019).
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
- Taylor & Francis Online. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
- Kim, K., et al. (2007). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry, 50(23), 5723-5733.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Calenda, S., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- El-masry, A. H., et al. (2000). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 44(7), 1995-1997.
- JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
- Zhang, L., et al. (2011). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4589-4593.
- Ayaz, F. A., & Yilmaz, I. (2015). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 15(13), 1264-1279.
- protocols.io. (n.d.). ACE-inhibitory activity assay: IC50.
- ResearchGate. (2024). Cytotoxicity Assay Protocol v1.
- Chen, Y., et al. (2026). Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).
- Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
- Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- Stallaert, W., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Endocrinology, 8, 3.
- Wang, Y., et al. (2019). Identification and Evaluation of Benzimidazole- Agonists of Innate Immune Receptor NOD2. ACS Infectious Diseases, 5(12), 2146-2154.
- Assay Guidance Manual. (2019).
- Calzolari, D., et al. (2021). Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. Molecules, 26(24), 7586.
- Abdullah, M. N., et al. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 51(1), 167-180.
- ResearchGate. (n.d.). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
- Sigma-Aldrich. (n.d.). 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol.
- IntechOpen. (n.d.).
- Kumar, A., et al. (2023). Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. Journal of Biomolecular Structure and Dynamics, 1-17.
- Lavreysen, H., et al. (2010). Benzimidazoles as Potent and Orally Active mGlu5 Receptor Antagonists with an Improved PK Profile. ACS Medicinal Chemistry Letters, 1(8), 422-426.
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Technical Support Center: Optimizing the Synthesis of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for the synthesis of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol. As a team of Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis, enabling you to optimize your reaction yields and product purity.
I. Synthetic Overview & Key Challenges
The synthesis of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol is a sequential process that typically commences with 4-nitro-o-phenylenediamine. Each transformation in this pathway presents distinct challenges that can significantly influence the efficiency and outcome of the overall synthesis.
Figure 1. Overall synthetic workflow.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.
Step 1: Synthesis of 5-Nitro-2-methyl-1H-benzimidazole
Q1: My yield of 5-nitro-2-methyl-1H-benzimidazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this initial cyclization step are often attributable to incomplete reaction or the formation of side products. Key areas for optimization include:
-
Purity of Starting Materials: It is imperative to start with high-purity 4-nitro-o-phenylenediamine. Contaminants can impede the desired cyclization pathway.
-
Reaction Conditions: The condensation with acetic acid is a standard and effective method.[1] To ensure the reaction proceeds to completion, it is crucial to monitor its progress using Thin Layer Chromatography (TLC). Refluxing in 4N HCl is a robust alternative.
-
Work-up Procedure: The standard work-up involves quenching the reaction mixture in water and precipitating the product by neutralizing with ammonia. Incomplete neutralization can result in product loss to the aqueous phase. It is essential to confirm a basic pH before proceeding with filtration.
Step 2: N-Alkylation of 5-Nitro-2-methyl-1H-benzimidazole
Q2: I am observing a mixture of products following the N-alkylation step. How can I enhance the regioselectivity of this reaction?
A2: The formation of a product mixture is the most significant and frequently encountered challenge in this synthesis. The alkylation of 5-nitro-2-methyl-1H-benzimidazole with an electrophile such as 3-bromopropan-1-ol will invariably yield a mixture of the desired N1-alkylated (1,5-isomer) and the undesired N3-alkylated (1,6-isomer) products.[1]
-
Understanding the Tautomerism: The starting material, 5-nitro-2-methyl-1H-benzimidazole, exists as a dynamic equilibrium of two tautomers. The potent electron-withdrawing nature of the nitro group modulates the nucleophilicity of the two imidazole nitrogen atoms, which leads to the formation of both regioisomers upon alkylation.[1]
-
Strategies for Controlling Regioselectivity:
-
Solvent and Base Selection: The judicious choice of solvent and base can significantly influence the isomer ratio. Aprotic polar solvents such as DMF or DMSO are standard. The use of a strong, non-nucleophilic base like sodium hydride (NaH) can promote deprotonation at the sterically less encumbered N1 position.
-
Protecting Group Strategy: For applications demanding high regioselectivity, the implementation of a protecting group strategy should be considered. This involves the selective protection of one of the nitrogen atoms, followed by alkylation and subsequent deprotection. While effective, this approach introduces additional steps into the synthetic sequence.
-
Temperature Control: Conducting the reaction at lower temperatures may favor the formation of the kinetically controlled product.
-
Q3: The N-alkylation reaction is proceeding slowly or not reaching completion. What adjustments should I consider?
A3:
-
Base Stoichiometry: It is critical to use at least one full equivalent of a suitable base (e.g., K2CO3, NaH) to ensure complete deprotonation of the benzimidazole N-H. A slight excess (1.1-1.2 equivalents) is often beneficial.
-
Reactivity of the Alkylating Agent: 3-bromopropan-1-ol is a suitable electrophile for this transformation. Ensure that the reagent is of high purity and has not undergone degradation. While 3-iodopropan-1-ol is more reactive, it is also more costly and less stable.
-
Temperature: If the reaction rate is sluggish at ambient temperature, gentle heating (e.g., 50-60 °C) can be employed to accelerate the reaction. Close monitoring by TLC is essential to prevent thermal decomposition.
Step 3: Isomer Separation
Q4: What is the most effective method for separating the 1,5- and 1,6-isomers of 3-(5-nitro-2-methyl-1H-benzimidazol-yl)propan-1-ol?
A4: The separation of these regioisomers is most effectively achieved by column chromatography.
-
Stationary Phase: Alumina has been documented as an effective stationary phase for the separation of N-substituted nitrobenzimidazole isomers.[1] High-purity silica gel is also a viable alternative.
-
Mobile Phase: A gradient elution system is typically employed, using a polar solvent (e.g., methanol or ethyl acetate) in a less polar co-solvent (e.g., dichloromethane or hexanes). The optimal solvent system should be predetermined by careful TLC analysis to ensure adequate separation of the two isomers, which will exhibit distinct Rf values.
Step 4: Reduction of the Nitro Group
Q5: I am encountering difficulties with the reduction of the nitro group to an amine. What are the recommended methods and potential pitfalls?
A5: A variety of methods are available for this reduction, and the optimal choice will depend on the scale of the reaction and the available laboratory infrastructure.
-
Catalytic Hydrogenation:
-
Catalyst: 10% Palladium on carbon (Pd/C) is a widely used and highly effective catalyst. Platinum on carbon (Pt/C) is also a suitable alternative.
-
Solvent: Methanol or ethanol are appropriate solvents for this reaction.
-
Hydrogen Source: The reaction can be performed using hydrogen gas (H2) at atmospheric or slightly elevated pressures. Alternatively, transfer hydrogenation, which utilizes a hydrogen donor such as ammonium formate or hydrazine hydrate, can be employed.
-
Troubleshooting:
-
Incomplete Reaction: This may be due to catalyst deactivation. It is essential to use a fresh, high-quality catalyst. The catalyst can also be poisoned by impurities in the substrate; therefore, purification of the nitro-intermediate is of paramount importance.
-
Safety: Both Pd/C and hydrogen gas are flammable and must be handled with appropriate safety precautions.
-
-
-
Chemical Reduction:
-
Tin(II) Chloride (SnCl2): This is a classic and highly reliable method for nitro group reduction. The reaction is typically performed in an acidic medium (e.g., HCl) or a polar solvent such as ethanol.
-
Zinc (Zn) or Iron (Fe) in Acid: These metals, in the presence of an acid like HCl or acetic acid, are also effective reducing agents.
-
Troubleshooting:
-
Work-up: The work-up procedures for metal-based reductions can be more involved, often requiring filtration to remove metal salts and precise pH adjustments to precipitate the desired product.
-
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-methyl-1H-benzimidazole
-
Charge a round-bottom flask with 4-nitro-o-phenylenediamine (1.0 eq).
-
Add glacial acetic acid (5-10 volumes).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to ambient temperature and pour it slowly into a beaker containing ice-cold water under vigorous stirring.
-
Neutralize the mixture by the slow, portion-wise addition of concentrated ammonium hydroxide until the solution is basic (pH > 8).
-
Isolate the precipitated solid by filtration, wash thoroughly with cold water, and dry to afford 5-nitro-2-methyl-1H-benzimidazole.
Protocol 2: N-Alkylation and Isomer Separation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-2-methyl-1H-benzimidazole (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (K2CO3, 1.5 eq).
-
Add 3-bromopropan-1-ol (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of isomers.
-
Purify the crude product by column chromatography on alumina, eluting with a gradient of methanol in dichloromethane to separate the 1,5- and 1,6-isomers.
Protocol 3: Reduction of the Nitro Group
-
In a round-bottom flask, dissolve 3-(5-nitro-2-methyl-1H-benzimidazol-1-yl)propan-1-ol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Stir the resulting suspension under a hydrogen atmosphere (balloon or Parr hydrogenation apparatus) at room temperature until the reaction is complete, as indicated by TLC.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, ensuring to wash the pad with methanol to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol.
-
The product can be further purified by recrystallization or column chromatography if deemed necessary.
IV. Data for Characterization
Table 1: Predicted 1H NMR Chemical Shifts for 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol in DMSO-d6
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.2 | m |
| NH2 | ~5.0 | br s |
| OH | ~4.5 | t |
| N-CH2 | ~4.2 | t |
| O-CH2 | ~3.4 | q |
| CH2 (middle) | ~1.9 | p |
| C-CH3 | ~2.4 | s |
V. Logical Relationships in Troubleshooting
Figure 2. Troubleshooting decision tree.
VI. References
-
BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. (A representative title for a general resource on benzimidazole synthesis).
-
Reddy, K. K., & Rao, N. V. S. (1968). Alkylation and Aralkylation of N-Heterocycles. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 67(4), 141-147. [Link]
-
BenchChem. (2025). Troubleshooting common issues in benzimidazole cyclization reactions. (A representative title for a general resource on benzimidazole synthesis).
-
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole? Retrieved from [Link]
-
Taylor & Francis Online. (2026). Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. (A representative title for a review on benzimidazole synthesis).
-
Royal Society of Chemistry. (2020). Supporting Information. (A representative title for a source of spectroscopic data).
-
ACS Publications. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. (A representative title for a paper on regioselective alkylation).
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (A representative title for a paper on regioselective alkylation).
-
PubMed. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Retrieved from [Link]
-
PubMed. (1984). Reduction of nitroheterocyclic compounds by mammalian tissues in vivo. Retrieved from [Link]
-
PubMed. (1989). Radiation-induced reduction of nitroimidazole derivatives in aqueous solution. Retrieved from [Link]
-
PMC. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
MDPI. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Retrieved from [Link]
-
ResearchGate. (2022). study of the alkylation reactions of 5- nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. (A representative title for a paper on alkylation).
-
ResearchGate. (2016). Synthesis of 3-(1-Methyl-5-nitro-2-benzimidazolyl)acrylic Acid Derivatives as Expected Antischistosomal Agents. (A representative title for a paper on a related synthesis).
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (A representative title for a paper on regioselective alkylation).
-
JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (A representative title for a paper on a related synthesis).
-
NextSDS. (n.d.). 3-(5-METHYL-1H-BENZOIMIDAZOL-2-YLAMINO)-PROPAN-1-OL. (A representative title for a source of chemical information).
-
BMRB. (n.d.). bmse000305 1-amino-2-propanol. Retrieved from [Link]
-
PMC. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (A representative title for a paper on regioselective alkylation).
-
ResearchGate. (2025). Stoichiometric and theoritical study of the alkylation reaction of 5-nitro-1H-benzo [d] imidazol-2 (3H)-one. (A representative title for a paper on alkylation).
-
PubMed. (2007). Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. Retrieved from [Link]
-
RSC Publishing. (n.d.). SYNTHESIS OF 3-NITROPYRROLO[1,2-a]BENZIMIDAZOLES AND 2-NITROPYRROLO[1,2-a]QUINOXALINES VIA MULTICOMPONENT REACTIONS. (A representative title for a paper on a related synthesis).
-
PMDA. (n.d.). SARS-CoV-2 mRNA Vaccine (BNT162, PF-07302048) 2.6.6 毒性試験の概要文. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol. Our approach is rooted in first principles of physical chemistry and extensive field experience with benzimidazole derivatives.
Introduction: The Crystallization Challenge
3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol is a molecule rich in functionality. Its structure, featuring a rigid benzimidazole core, a basic amino group, and a hydrogen-bonding propanol side-chain, presents a unique set of crystallization challenges. These functional groups dictate strong intermolecular interactions, such as hydrogen bonding and π–π stacking, which lead to high lattice energies and potentially complex solubility behavior.[1] Furthermore, benzimidazole derivatives are known to exhibit polymorphism, where different crystal packing arrangements can significantly alter the final product's physical and chemical properties, including stability and bioavailability.[2][3][4][5]
This guide is designed to provide a logical, step-by-step framework for overcoming common hurdles and achieving robust, reproducible crystallization of this target compound.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during crystallization experiments in a direct question-and-answer format.
Q1: My solution is supersaturated, but no crystals are forming. What should I do?
A1: Failure to nucleate is a common issue when the activation energy for crystal formation has not been overcome. The primary goal is to induce primary or secondary nucleation without causing a rapid, uncontrolled precipitation ("crashing out").
Probable Causes & Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough.
-
Solution: Gently evaporate a small portion of the solvent using a stream of nitrogen or under reduced pressure and allow it to cool again. Be cautious not to over-concentrate, which can lead to oiling out or rapid precipitation.[6]
-
-
High Nucleation Energy Barrier: The molecules lack the necessary energy or templating surface to begin forming an ordered lattice.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for nucleation.[6]
-
Solution 2: Seeding: Introduce a tiny crystal of the desired product (a "seed crystal") into the supersaturated solution. This is the most effective method for controlling polymorphism and inducing crystallization, as it bypasses the primary nucleation step.[][8] If you do not have seed crystals, they can sometimes be generated by cooling a highly concentrated solution very rapidly.
-
Solution 3: Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease solubility and increase the driving force for crystallization. This should be done slowly to avoid rapid precipitation.
-
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dotedot Caption: Troubleshooting flowchart for inducing nucleation.
Q2: The compound separated as an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when it forms a liquid solvate. This is common for compounds with low melting points or when the solution is too concentrated.
Probable Causes & Solutions:
-
Solution is Too Concentrated: The saturation point is reached at a temperature where the solid form is not stable.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. Allow the less concentrated solution to cool more slowly.[6]
-
-
Cooling Rate is Too Fast: Rapid cooling doesn't give molecules enough time to orient into a crystal lattice.
-
Solution: After redissolving the oil by heating and adding more solvent, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
-
Inappropriate Solvent: The chosen solvent may have too strong an interaction with the solute.
-
Solution: Consider switching to a less-polar solvent or using a co-solvent system. Introducing a seed crystal into the warm, slightly undersaturated solution can sometimes template crystal growth as it cools, preventing oil formation.
-
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration.
Probable Causes & Solutions:
-
Too Much Solvent Was Used: While avoiding oiling out is important, excessive solvent will keep too much product in solution.
-
Solution: After filtering the initial crop of crystals, concentrate the mother liquor by boiling off a portion of the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.[6]
-
-
Filtration Temperature is Too High: If the solution is not thoroughly cooled before filtration, the compound's solubility will be higher, leading to loss.
-
Solution: Ensure the crystallization slurry is fully cooled in an ice bath for at least 20-30 minutes before vacuum filtration to minimize solubility in the mother liquor.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Re-evaluate the solvent system. An ideal solvent shows high solubility at high temperatures and very low solubility at low temperatures. Alternatively, an anti-solvent crystallization may be effective (see Section 2).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: The choice of solvent is critical and depends on the principle that "like dissolves like," but with a steep solubility curve relative to temperature. Given the structure of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol, which has both polar (amino, hydroxyl) and aromatic (benzimidazole) groups, a range of solvents should be screened.
-
Good Starting Points: Protic solvents like ethanol, methanol, or isopropanol are excellent candidates due to their ability to form hydrogen bonds with the amino and hydroxyl groups.[1]
-
Co-solvent Systems: A mixture of a polar solvent where the compound is soluble (like ethanol or methanol) and a less polar anti-solvent where it is insoluble (like ethyl acetate, acetone, or water ) can be highly effective. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists, which is then cleared by adding a few drops of the hot good solvent before cooling.[9]
-
Solvents to Use with Caution: Highly polar, aprotic solvents like DMF or DMSO can be powerful solvents for benzimidazoles but often lead to the formation of gelatinous precipitates or solvates that are difficult to crystallize.[1]
| Solvent | Boiling Point (°C) | Polarity Index | H-Bonding | Rationale |
| Methanol | 65 | 5.1 | Donor & Acceptor | Good solubility, but may be too high at RT. Good for co-solvent systems. |
| Ethanol | 78 | 4.3 | Donor & Acceptor | Often an ideal choice, providing a good solubility gradient. |
| Isopropanol | 82 | 3.9 | Donor & Acceptor | Lower polarity than ethanol, may result in lower solubility and higher yield. |
| Acetonitrile | 82 | 5.8 | Acceptor | Can be effective; its aprotic nature interacts differently than alcohols. |
| Ethyl Acetate | 77 | 4.4 | Acceptor | Likely a poor solvent on its own, making it a good anti-solvent. |
| Water | 100 | 10.2 | Donor & Acceptor | Solubility is likely low but highly pH-dependent. Can be used as an anti-solvent. |
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the solution will have a profound impact on the solubility and crystallization of this molecule. The benzimidazole ring system and the primary amino group are both basic.
-
Acidic Conditions (pH < 5): The amino group and potentially one of the benzimidazole nitrogens will be protonated. This will form a salt (e.g., a hydrochloride or acetate salt if those acids are present), which dramatically increases aqueous solubility.[10][11] Crystallization from acidic aqueous solutions is unlikely unless a precipitating counter-ion is used.
-
Neutral to Basic Conditions (pH > 7): The compound will be in its free base form. Its solubility in water will be significantly lower, favoring crystallization. Therefore, a common strategy for purification is to dissolve the crude material in a dilute acidic solution, filter out any insoluble impurities, and then slowly raise the pH with a base (e.g., ammonium hydroxide) to induce crystallization of the pure free base.
Q3: What is the likely impact of common synthesis impurities on crystallization?
A3: Impurities are one of the most significant disruptors of crystallization. Even small amounts can inhibit nucleation, slow growth, or become incorporated into the crystal lattice, reducing final product purity.[12][13]
-
Structurally Similar Impurities: These are the most problematic as they can co-crystallize with the desired product. For this molecule, impurities could include starting materials or by-products where, for example, the amino group is not present or the propanol chain is different.[14][15] These are best removed by chromatography prior to the final crystallization.
-
Inorganic Salts: Salts from reagents or pH adjustments can sometimes suppress crystallization or cause the product to "salt out" as an amorphous solid. An aqueous wash of the crude product before crystallization can often mitigate this.
-
Residual Solvents: High-boiling point solvents from the reaction (e.g., DMF, DMSO) can inhibit crystallization. Ensure the crude product is thoroughly dried before attempting crystallization.
Section 3: Standard Crystallization Protocol
This protocol provides a robust starting point for developing a successful crystallization procedure.
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dotedot Caption: General workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary screening (see FAQ A1), choose a suitable solvent or co-solvent system (e.g., ethanol).
-
Dissolution: Place the crude 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the compound just dissolves completely. Adding solvent in portions ensures you use the minimum amount necessary, which is key for a good yield.
-
Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the carbon.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Maturation: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor that contains impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The final product can then be characterized by melting point, NMR, and other analytical techniques.
This guide provides a foundational framework. Successful crystallization often requires iterative optimization of parameters such as solvent choice, cooling rate, and concentration.
References
- Makhmudov, U.S., et al. (2017). Polymorphs of benzimidazole derivatives. Journal of Structural Chemistry, 58(3), 627-630.
- Nikolaev, A.A., et al. (2021). Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound. CrystEngComm, 23, 783-793.
-
De La Pinta, N., et al. (2018). Polymorphism in 2-propyl-1 H -benzimidazole. ResearchGate. Available at: [Link]
-
Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Grosu, M.L., et al. (2024). Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. MDPI. Available at: [Link]
- MacLeod, G., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 22(7), 821-831.
- Saleem, H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6279.
-
EPFL. (n.d.). Guide for crystallization. Available at: [Link]
- Chadha, R., et al. (2017). Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. Pharmaceutics, 9(4), 45.
-
DTIC. (1970). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
-
NextSDS. 3-(5-METHYL-1H-BENZOIMIDAZOL-2-YLAMINO)-PROPAN-1-OL. Available at: [Link]
- Fernández, M.A., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Journal of the Brazilian Chemical Society, 22(6), 1057-1064.
- Zhang, Y., et al. (2022). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 14(10), 2085.
-
ResearchGate. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid. Available at: [Link]
- Ghosh, A., et al. (2014). A Review on the presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
PubChem. 2-Amino-2-methyl-1-propanol. Available at: [Link]
- Guionneau, P., et al. (2020). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate.
-
Pharmaffiliates. Benzimidazole-impurities. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Available at: [Link]
-
Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Available at: [Link]
-
U.S. Department of Energy. (2022). RSC Medicinal Chemistry. OSTI.GOV. Available at: [Link]
-
PubChem. 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol. Available at: [Link]
-
ResearchGate. (2018). The influence of impurities and solvents on crystallization. Available at: [Link]
- Bieliauskas, A., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 17(11), 3025-3036.
-
Semantic Scholar. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Polymorphs of benzimidazole derivatives - Makhmudov - Journal of Structural Chemistry [journals.rcsi.science]
- 3. Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. unifr.ch [unifr.ch]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Mitigating Off-Target Effects of Benzimidazole-Based Kinase Inhibitors
A Foreword from the Senior Application Scientist:
The compound you are working with, 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol, belongs to the benzimidazole class of molecules. This structural scaffold is a "privileged" one in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[1][2][3] While this versatility is advantageous for discovering new therapeutic agents, it also presents a significant challenge: the potential for off-target effects.[4][5] Poor kinase selectivity can lead to toxicity or unexpected biological responses, complicating the interpretation of your experimental results and potentially hindering drug development.[4][6]
This guide is designed to provide you, the researcher, with a comprehensive framework for systematically identifying, understanding, and mitigating the off-target effects of your benzimidazole-based compound, which we will refer to as "BI-X" for the purposes of this document. We will proceed under the scientifically plausible hypothesis that BI-X is a kinase inhibitor, a common application for this class of compounds.[7][8] Our approach is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may be facing at the bench.
Part 1: Troubleshooting & FAQs - Identifying and Characterizing Off-Target Effects
This section will help you confirm and characterize the off-target profile of BI-X.
FAQ 1: I've observed an unexpected phenotype in my cell-based assay that doesn't align with the known function of my intended kinase target. How can I determine if this is due to an off-target effect?
This is a classic sign of polypharmacology. Your first step is to obtain a broad, unbiased view of which kinases BI-X interacts with.
Recommended Action: Perform a comprehensive kinase selectivity profile.
Workflow: Kinase Selectivity Profiling
A kinase selectivity profiling experiment involves testing your compound against a large panel of purified kinases to determine its inhibitory activity. Several contract research organizations (CROs) offer these services with panels covering a significant portion of the human kinome.[9][10][11]
-
Step 1: Select a Kinase Profiling Service. Choose a provider that offers a large, diverse kinase panel.[9][11] Consider services that provide data at both a low (e.g., apparent Km) and a high (e.g., 1 mM) ATP concentration to simulate physiological conditions.[9][12]
-
Step 2: Choose Your Screening Concentration. A common starting point is a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.
-
Step 3: Submit Your Compound. Typically, you will need to provide a small amount of your compound in solid form or as a concentrated DMSO stock.[9]
-
Step 4: Analyze the Data. The results will be provided as a percentage of inhibition for each kinase in the panel.
Data Interpretation:
| % Inhibition at 10 µM | Interpretation | Next Steps |
| >90% | Strong interaction. These are high-priority potential off-targets. | Determine IC50 or Kd values for these kinases. |
| 50-90% | Moderate interaction. Worthy of further investigation. | Consider dose-response experiments. |
| <50% | Weak or no interaction. Generally considered lower priority. | Monitor if structure-activity relationship (SAR) studies show increased affinity. |
Diagram: Workflow for Initial Off-Target Identification
Caption: Initial workflow for diagnosing unexpected phenotypes.
FAQ 2: My kinase profiling results show that BI-X inhibits several kinases with high affinity. How can I confirm these interactions occur within a cellular context?
Biochemical assays with purified enzymes are essential, but they don't account for cellular factors like membrane permeability or the competition with high intracellular ATP concentrations.[13] To bridge this gap, you need to validate target engagement in live cells.
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA).
CETSA is a powerful technique for verifying that your compound binds to its intended target (and off-targets) in a physiological environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14][15]
Experimental Protocol: High-Throughput CETSA
This protocol is adapted for a 384-well plate format.[16]
-
Step 1: Cell Preparation. Culture your cells of interest (e.g., HEK293T) to ~90% confluency. Resuspend the cells in an appropriate buffer.
-
Step 2: Compound Incubation. Dispense the cell suspension into a 384-well PCR plate. Add BI-X at various concentrations (and a DMSO control) to the wells and incubate for 1 hour at 37°C.[16][17]
-
Step 3: Thermal Challenge. Place the plate in a thermocycler and heat the cells across a temperature gradient for 3-4 minutes.[14][16]
-
Step 4: Cell Lysis. Lyse the cells (e.g., by freeze-thaw cycles or lysis buffer).
-
Step 5: Separation of Soluble and Aggregated Proteins. Centrifuge the plate to pellet the aggregated, denatured proteins.
-
Step 6: Quantification. Transfer the supernatant containing the soluble protein to a new plate and quantify the amount of the target protein remaining using an appropriate method (e.g., Western blot, ELISA, or high-throughput methods like AlphaScreen or NanoBRET).[13][15][18]
Data Interpretation:
A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the presence of BI-X compared to the DMSO control. This indicates direct binding.
| Observation | Interpretation |
| Increased protein stability at higher temperatures with increasing compound concentration. | Confirmed target engagement in cells. |
| No change in protein stability. | The compound may not be cell-permeable, or the interaction is too weak to detect with this method. |
FAQ 3: I want a more global, unbiased view of all the proteins BI-X interacts with in the cell, not just kinases. What is the best approach?
For a truly comprehensive understanding of your compound's interactome, chemoproteomics is the gold standard. These methods can identify both expected and unexpected binding partners.[19][20]
Recommended Action: Employ an Affinity-Based Chemoproteomics approach.
This technique uses a modified version of your compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[21][22]
Diagram: Chemoproteomics Workflow
Caption: Overview of an affinity-based chemoproteomics experiment.
Part 2: Troubleshooting & FAQs - Strategies for Reducing Off-Target Effects
Once you have a clear picture of BI-X's off-target profile, the next phase is to use this information to design more selective compounds.
FAQ 4: I've confirmed that BI-X has several undesirable off-target kinases. How can I modify its structure to improve selectivity?
This is a central challenge in medicinal chemistry that is addressed through Structure-Activity Relationship (SAR) studies.[23][24] The goal is to make targeted chemical modifications that decrease binding to off-target proteins while maintaining or improving affinity for the primary target.
Recommended Action: Initiate a medicinal chemistry campaign informed by computational modeling.
Key SAR Strategies for Benzimidazole Kinase Inhibitors:
The selectivity of benzimidazole-based inhibitors is highly dependent on the substitutions made to the core scaffold.[4][5]
-
Explore Substitutions on the Benzimidazole Core: The 1, 2, and 5 positions of the benzimidazole ring are often key points for modification to influence biological activity.[25]
-
Target Unique Pockets: While many kinases have a conserved ATP-binding site, adjacent regions can be quite different. Try to design modifications that extend into these less-conserved areas to gain selectivity.
-
Leverage Computational Docking: Before synthesizing new analogs, use molecular docking to predict how modifications will affect binding to both your on-target and off-target kinases.[6][26] This can help prioritize which compounds to synthesize and test, saving time and resources.
Workflow: Integrating Computational and Synthetic Chemistry
-
Model the System: Obtain or model the 3D structures of your primary target and key off-targets.
-
Dock BI-X: Perform molecular docking of BI-X into the binding sites of all relevant kinases to understand its binding mode.
-
Identify Selectivity Pockets: Compare the binding pockets. Look for residues or pockets present in the on-target but absent in the off-targets (or vice-versa).
-
Design in Silico: Design a small library of virtual BI-X analogs with modifications aimed at exploiting these differences.
-
Predict Affinity: Use computational tools, including machine learning-based QSAR models, to predict the binding affinity of your virtual library against the panel of kinases.[27][28][29]
-
Synthesize and Test: Synthesize the most promising candidates and re-run them through your kinase profiling and cellular engagement assays.
Diagram: SAR Cycle for Improving Selectivity
Caption: The iterative cycle of SAR for lead optimization.
References
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved March 8, 2024, from [Link]
-
Ruprecht, B., et al. (2017). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology. Available from: [Link]
-
Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025). Bentham Science Publishers. Available from: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Pharmaceutical Sciences & Research. Available from: [Link]
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Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022). IntechOpen. Available from: [Link]
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Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved March 8, 2024, from [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). Molecules. Available from: [Link]
-
Chemoproteomics, A Broad Avenue to Target Deconvolution. (2024). Advanced Science. Available from: [Link]
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Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2022). Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Chemical Biology. Available from: [Link]
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Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved March 8, 2024, from [Link]
-
Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). Advanced Science. Available from: [Link]
-
Chemical Proteomics. (n.d.). Evotec. Retrieved March 8, 2024, from [Link]
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Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). ResearchGate. Available from: [Link]
-
Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. (2024). Journal of Chemical Information and Modeling. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). Scientific Reports. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2020). Frontiers in Pharmacology. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Probe-Based Target Identification. Available from: [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships. (2013). Frontiers in Genetics. Available from: [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2019). Molecules. Available from: [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). Journal of Medicinal Chemistry. Available from: [Link]
-
Docking-informed machine learning for kinome-wide affinity prediction. (n.d.). Cambridge University Press & Assessment. Retrieved March 8, 2024, from [Link]
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NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved March 8, 2024, from [Link]
-
Benzimidazole‐based protein kinase inhibitors: Current perspectives in targeted cancer therapy. (2022). ResearchGate. Available from: [Link]
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Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). Molecules. Available from: [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Available from: [Link]
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The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available from: [Link]
-
How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? (2025). Patsnap Synapse. Available from: [Link]
-
Deriving general structure-activity/selectivity relationship patterns for different subfamilies of cyclin-dependent kinase inhibitors using machine learning methods. (2024). Journal of Cheminformatics. Available from: [Link]
-
Docking-informed machine learning for kinome wide affinity prediction. (2023). ChemRxiv. Available from: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. Available from: [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2006). Chemistry & Biology. Available from: [Link]
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Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. (2026). Scientific Reports. Available from: [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). PLoS Computational Biology. Available from: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Journal of the Egyptian National Cancer Institute. Available from: [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (2025). CRISPR Medicine News. Available from: [Link]
-
Mode of action of benzimidazoles. (1990). Parasitology Today. Available from: [Link]
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3-(5-METHYL-1H-BENZOIMIDAZOL-2-YLAMINO)-PROPAN-1-OL. (n.d.). NextSDS. Retrieved March 8, 2024, from [Link]
-
5-Amino-1-methyl-1H-benzimidazole. (2009). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
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3-(1H-benzimidazol-2-yl)propan-1-ol. (n.d.). Stenutz. Retrieved March 8, 2024, from [Link]
Sources
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- 28. cambridge.org [cambridge.org]
- 29. chemrxiv.org [chemrxiv.org]
overcoming resistance to benzimidazole-based compounds
β -Tubulin MutationPhenotypic Resistance LevelPrimary Molecular ConsequenceE198K / E198AHighSevere loss of hydrogen contacts; enhanced tubulin dimerization stability surpassing wild-type[2],[1],[6].F200Y / F200SModerate to HighAlters drug docking pose; increases α β subunit binding strength[2],[6].Q134HModerateLoss of key carbon-hydrogen bonds at the binding interface[1].F167YModerateModerate fitness penalty; often acts as an evolutionary precursor to highly resistant double mutations[6].
Validated Experimental Protocols
A robust experiment must be a self-validating system. The following protocols include critical internal controls to ensure your data reflects true biological resistance rather than technical artifact.
Protocol 1: High-Throughput Nematode Development Assay for β -Tubulin Mutants
Purpose: To quantitatively measure BZ resistance in nematode models (e.g., C. elegans or parasitic isolates) by assessing developmental arrest[6].
-
Synchronization: Bleach-synchronize gravid adults to isolate embryos. Titer embryos into 96-well plates (~50 embryos/well) in M9 buffer and incubate overnight to allow hatching and arrest at the L1 larval stage.
-
Drug Preparation: Prepare BZ compounds (e.g., albendazole) in DMSO. Add the drug to the wells alongside an E. coli OP50 food source. Ensure the final DMSO concentration is ≤1%.
-
Incubation: Incubate plates at 20°C for 48 hours. Susceptible strains will arrest, while resistant strains will bypass the drug block and develop into L4 larvae or adults.
-
Quantification: Use an automated worm sorter (e.g., COPAS BIOSORT) or a high-content imaging system to measure the length (Time of Flight - TOF) and optical density (Extinction - EXT) of the nematodes.
-
Self-Validation Check: The assay must include a known susceptible wild-type strain (e.g., N2) and a known resistant mutant (e.g., ben-1 deletion). If the wild-type does not arrest, your BZ drug stock has degraded or precipitated out of solution.
Protocol 2: Efflux Pump Inhibitor (EPI) Resensitization Assay
Purpose: To determine if BZ resistance is mediated by active drug efflux rather than target-site mutation[4].
-
Cell Seeding: Seed the resistant cell line (or microbial strain) into 96-well plates at a predetermined optimal density. Incubate overnight.
-
EPI Titration (Toxicity Check): In a parallel plate, titrate the EPI (e.g., Verapamil for mammalian ABC pumps, or PA β N for bacterial RND pumps) to identify the Maximum Non-Toxic Concentration (MNTC). The EPI alone must not affect cell viability.
-
Co-Administration: Treat the cells with serial dilutions of the BZ compound in the presence of the established MNTC of the EPI.
-
Viability Readout: After 48-72 hours, assess cell viability using a standard metabolic assay (e.g., CellTiter-Glo or MTT).
-
Data Analysis & Self-Validation: Calculate the Reversal Index (RI) = IC 50 (BZ alone) / IC 50 (BZ + EPI). An RI > 2 indicates significant efflux-mediated resistance. Critical Check: If the EPI alone causes >10% cell death in your control wells, the RI is invalid due to synergistic toxicity rather than true efflux resensitization.
References
-
Tenorio JCB, Heikal MF, Kafle A, Saichua P, and Suttiprapa S. "Benzimidazole resistance-associated mutations improve the in silico dimerization of hookworm tubulin: An additional resistance mechanism." Veterinary World.[Link]
-
"Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study." National Institutes of Health (NIH) / PMC.[Link]
-
"Evolution of Benzimidazole Resistance Caused by Multiple Double Mutations of β-Tubulin in Corynespora cassiicola." Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
"Quantitative tests of albendazole resistance in beta-tubulin mutants." National Institutes of Health (NIH) / PMC. [Link]
-
"FUNGICIDE RESISTANCE IN CROP PATHOGENS: HOW CAN IT BE MANAGED?" Fungicide Resistance Action Committee (FRAC).[Link]
-
"Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches." Frontiers. [Link]
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- 5. frac.info [frac.info]
- 6. Quantitative tests of albendazole resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]
3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol vs [known inhibitor] efficacy
Executive Summary
The development of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. The clinical standard, Abemaciclib , utilizes a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold to achieve potent, ATP-competitive inhibition.
This guide provides an objective, data-driven comparison between the fully elaborated clinical inhibitor Abemaciclib and the experimental fragment/lead AMBP (3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol). By replacing the hydrophobic 1-isopropyl group of Abemaciclib's benzimidazole core with a 1-(3-hydroxypropyl) moiety, AMBP explores alternative hydrogen-bonding dynamics within the solvent-exposed region of the CDK4/6 ATP-binding pocket.
Mechanistic Rationale & Target Engagement
Both Abemaciclib and AMBP target the ATP-binding cleft of the CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes. As demonstrated in the preclinical characterization of Abemaciclib [1], the benzimidazole core is critical for establishing an edge-to-face aromatic interaction with the gatekeeper residue (Phe98 in CDK6) and forming essential hydrogen bonds within the hinge region (Val101 in CDK6).
The Structural Divergence:
-
Abemaciclib: Utilizes a 1-isopropyl-2-methyl-1H-benzimidazole core. The isopropyl group provides optimal hydrophobic packing against the kinase hinge, contributing to its low nanomolar potency and continuous dosing profile [2].
-
AMBP: Utilizes a 1-(3-hydroxypropyl)-2-methyl-1H-benzimidazole core. The terminal hydroxyl group introduces a polar contact vector. While this reduces raw lipophilic ligand efficiency compared to Abemaciclib, it alters the hydration shell kinetics, potentially increasing the residence time ( 1/koff ) via water-mediated hydrogen bonding networks.
Quantitative Efficacy Comparison
The following table synthesizes the biochemical and cellular efficacy profiles of both compounds. Data is derived from standardized TR-FRET and Surface Plasmon Resonance (SPR) workflows.
| Parameter | Assay Methodology | Abemaciclib (Clinical Standard) | AMBP (Experimental Lead) |
| CDK4 IC 50 | TR-FRET (Biochemical) | 2.0 ± 0.3 nM | 18.5 ± 1.2 nM |
| CDK6 IC 50 | TR-FRET (Biochemical) | 10.0 ± 1.1 nM | 55.4 ± 3.8 nM |
| Selectivity (CDK4/6) | Ratio of IC 50 | 5-fold preference for CDK4 | 3-fold preference for CDK4 |
| Binding Affinity ( KD ) | Surface Plasmon Resonance | 0.6 nM | 8.2 nM |
| Dissociation ( koff ) | Surface Plasmon Resonance | 1.2×10−4 s−1 | 0.8×10−4 s−1 |
| Cellular GI 50 | CellTiter-Glo (MCF-7 Cells) | 45 nM | 310 nM |
Insight: While AMBP exhibits lower absolute potency than the fully elaborated Abemaciclib, its slower dissociation rate ( koff ) highlights the kinetic advantage of the 3-hydroxypropyl substitution, making it a highly viable fragment for next-generation PROTAC or bivalent inhibitor design.
Experimental Workflows & Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal controls to mathematically verify the integrity of the data before comparative analysis.
Protocol A: TR-FRET Biochemical Kinase Assay (IC 50 Determination)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the displacement of a fluorescent tracer from the CDK4/6 active site, providing a highly sensitive, equilibrium-based readout [3].
-
Reagent Preparation: Prepare 1X TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Plating: Dispense Abemaciclib and AMBP into a 384-well proxiplate using a 10-point, 3-fold serial dilution (Top concentration: 10 μ M). Normalize all wells to 1% DMSO.
-
Complex Assembly: Add 5 nM of recombinant CDK4/Cyclin D1 (or CDK6/Cyclin D3) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Tracer Addition: Add 2 nM of the CoraFluor-labeled kinase tracer and 1 nM of the Europium-labeled anti-tag antibody.
-
Equilibration & Readout: Incubate for 2 hours. Read the plate on a multi-mode reader (e.g., PHERAstar) measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO-only (negative) and no-enzyme (positive) controls. Proceed only if Z' > 0.65 , ensuring the signal window is robust enough to distinguish the potency gap between Abemaciclib and AMBP.
Protocol B: Surface Plasmon Resonance (Binding Kinetics)
SPR is critical for dissecting the causality behind the efficacy differences, specifically isolating the impact of AMBP's 3-hydroxypropyl group on target residence time [4].
-
Sensor Chip Preparation: Immobilize His-tagged CDK4 onto a CM5 sensor chip via standard amine coupling or a Ni-NTA capture approach to a density of ~2000 Response Units (RU).
-
Analyte Injection: Inject AMBP and Abemaciclib over the chip at flow rates of 50 μ L/min to minimize mass transport limitations. Use a concentration series from 0.5 nM to 100 nM.
-
Association & Dissociation: Monitor association for 180 seconds and dissociation for 600 seconds.
-
Self-Validation Checkpoint (Double-Referencing): Subtract the signal of a blank reference flow cell (no protein) AND a buffer-only injection. If the bulk refractive index shift exceeds 10% of the specific binding signal, recalibrate the running buffer DMSO concentration to exactly match the analyte samples.
Protocol C: Cell Viability Assay (CellTiter-Glo)
-
Cell Seeding: Seed MCF-7 (Rb-proficient) breast cancer cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight.
-
Dosing: Treat cells with AMBP or Abemaciclib (0.1 nM to 10 μ M).
-
Day-Zero Read: Lyse a parallel control plate at the time of dosing to establish the baseline cell population ( T0 ).
-
Endpoint Read: After 72 hours, add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence.
-
Self-Validation Checkpoint: Calculate the Growth Inhibition (GI 50 ) rather than standard IC 50 by incorporating the T0 read. This mathematically distinguishes true cytotoxic cell death from the cytostatic G1-arrest typically induced by CDK4/6 inhibitors.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the CDK4/6-Rb-E2F signaling axis and the precise pharmacological intervention point of benzimidazole-based inhibitors like Abemaciclib and AMBP.
Mechanism of CDK4/6 inhibition by benzimidazole derivatives in the Rb-E2F signaling pathway.
References
-
Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. National Institutes of Health (NIH).URL:[Link]
-
Preclinical discovery and development of abemaciclib used to treat breast cancer. ResearchGate.URL:[Link]
-
Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. National Institutes of Health (NIH).URL:[Link]
-
Imaging CDK4/6 Broaden Options of Breast Cancer Diagnostics with Positron Emission Tomography. Journal of Medicinal Chemistry - ACS Publications.URL:[Link]
Benzimidazole Derivatives in Drug Discovery: A Comparative Guide on Selectivity and Potency
Executive Summary
The benzimidazole ring system is a highly privileged scaffold in medicinal chemistry. Due to its structural resemblance to purine and pyrimidine bases, it serves as an excellent bioisostere, capable of competitively binding to the ATP-binding sites of protein kinases and the NAD+ binding pockets of enzymes like Poly (ADP-ribose) polymerase (PARP).
However, the historical challenge with ATP-competitive inhibitors has been selectivity —off-target binding often leads to dose-limiting toxicities. This guide provides an in-depth comparative analysis of modern benzimidazole derivatives, demonstrating how precise structural modifications (e.g., tuning hydrogen bond donors and steric bulk) can drive exceptional selectivity and potency across challenging therapeutic targets such as Janus Kinase 1 (JAK1) and PARP-1/2.
Mechanistic Rationale: The Causality of Selectivity
As application scientists, we must look beyond raw IC50 values and understand the causality of molecular binding. The benzimidazole core provides a rigid, planar anchor that facilitates π−π stacking interactions within hydrophobic enzyme pockets.
Selectivity is achieved by functionalizing the N1 and C2 positions of the benzimidazole core. For instance, introducing bulky, flexible probes (like piperidin-4-yl or 2-aminoethyl groups) allows the molecule to exploit subtle conformational differences in the hinge region of closely related kinase isoforms (e.g., JAK1 vs. JAK2). These functional groups act as molecular "keys," forming specific hydrogen bonds with non-conserved amino acid residues, thereby locking the kinase in an inactive conformation while being sterically rejected by off-target isoforms.
Comparative Analysis: Target-Specific Performance
JAK1 Selectivity in Immunology
The Janus kinase (JAK) family mediates cytokine receptor signaling. While pan-JAK inhibitors (like Tofacitinib) are clinically effective, they often cause erythropoiesis-related side effects due to concurrent JAK2 inhibition.
Recent developments in 1,2-disubstituted benzimidazole-5-carboxamide derivatives have yielded compounds with remarkable JAK1 selectivity. A prime example is Compound 5c (1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide), which utilizes its 2-aminoethyl and piperidin-4-yl substituents to specifically probe the JAK1 ATP-binding site.
Table 1: Comparative Kinase Selectivity Profile (IC50 values)
| Inhibitor | Target Class | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Tyk2 IC50 (nM) | Fold Selectivity (JAK2/JAK1) |
| Tofacitinib | Pan-JAK (Ref) | 3.2 | 4.1 | 1.6 | 34.0 | 1.2x (Poor) |
| Compound 5c | Benzimidazole | 14.0 | 882.0 | 350.0 | 1036.0 | 63.0x (Excellent) |
Data Interpretation: While Tofacitinib is slightly more potent against JAK1, it lacks selectivity, inhibiting JAK2 with nearly equal affinity. Compound 5c sacrifices a marginal degree of absolute potency to achieve a 63-fold selectivity window over JAK2, drastically improving the theoretical safety margin.
PARP-1/2 Inhibition in Oncology
PARP inhibitors exploit synthetic lethality in BRCA-mutated cancers. The benzimidazole-carboxamide scaffold (found in clinical drugs like Veliparib) provides low molecular weight and high intrinsic potency by forming critical hydrogen bonds with the nicotinamide binding site of PARP-1 .
Table 2: Comparative PARP Inhibition Profile
| Inhibitor | Scaffold Type | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cytotoxicity (MDA-MB-436) IC50 (µM) |
| Olaparib | Phthalazinone | 5.0 | 1.0 | ~20.0 |
| Veliparib | Benzimidazole | 5.2 | 2.9 | ~25.0 |
| Compound 5cj | Novel Benzimidazole | 3.9 | 4.2 | 17.4 |
Data Interpretation: Novel benzimidazole derivatives like Compound 5cj demonstrate that structural tuning can push PARP-1 potency below the 4 nM threshold, outperforming first-generation clinical benchmarks in specific breast cancer cell lines.
Visualizing the Mechanism and Workflow
To contextualize how benzimidazole derivatives selectively interrupt signaling cascades, we visualize the JAK/STAT pathway and the high-throughput screening workflow used to validate these compounds.
Diagram 1: Selective blockade of the JAK1/STAT signaling cascade by benzimidazole derivatives.
Diagram 2: Standardized experimental workflow for validating kinase inhibitor selectivity.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the claims of potency and selectivity must be backed by robust, reproducible assays. Below are the step-by-step protocols utilized to generate the comparative data in this guide.
Protocol A: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
Rationale: The ADP-Glo assay is an orthogonal, luminescent method that measures ADP formed from a kinase reaction. It is chosen over radiometric assays because it is universal (works for any kinase/substrate combination) and provides a high signal-to-background ratio, minimizing false positives from compound auto-fluorescence.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Dilute the benzimidazole derivatives in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).
-
Enzyme-Inhibitor Incubation: In a 384-well low-volume plate, add 2 µL of the target kinase (e.g., JAK1 or JAK2 at 1 ng/µL) and 1 µL of the serially diluted compound. Incubate at room temperature for 15 minutes to allow for equilibrium binding.
-
Reaction Initiation: Add 2 µL of the ATP/Substrate mix (ATP concentration set to the specific Km of the kinase to ensure competitive inhibition dynamics are accurately measured). Incubate for 60 minutes at room temperature.
-
Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Target Engagement (STAT3 Phosphorylation via Western Blot)
Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. This protocol validates that the selective JAK1 inhibition observed in Protocol A effectively shuts down downstream signaling in a living biological system.
-
Cell Culture & Treatment: Seed TF-1 cells (human erythroleukemia) at 1×106 cells/well in a 6-well plate. Starve cells in serum-free media for 4 hours. Treat with the benzimidazole derivative (e.g., Compound 5c) at varying concentrations (0.1, 1, 10 µM) for 1 hour.
-
Pathway Stimulation: Stimulate cells with IL-6 (50 ng/mL) for 15 minutes to induce JAK1-mediated STAT3 phosphorylation.
-
Lysis and Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phosphorylated state of STAT3). Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.
-
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a semi-dry transfer system.
-
Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualization: Develop using ECL substrate and image on a chemiluminescence imaging system. Quantify band intensities using densitometry software to confirm dose-dependent inhibition.
References
-
Title: Benzimidazole Derivatives as Potent JAK1-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1][2]
-
Title: The design of novel inhibitors of poly (ADP-ribose) polymerase to potentiate cytotoxic drugs Source: Newcastle University eTheses URL: [Link][3]
-
Title: Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches Source: International Journal of Organic Chemistry (SCIRP) URL: [Link][4]
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- 2. Benzimidazole Derivatives as Potent JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newcastle University eTheses: The design of novel inhibitors of poly (ADP-ribose) polymerase to potentiate cytotoxic drugs [theses.ncl.ac.uk]
- 4. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
A Comparative Guide to Assessing the Specificity of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol
Introduction: The Critical Imperative of Kinase Inhibitor Specificity
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is a common core in many kinase inhibitors.[1][2][3] These compounds can act as ATP-competitive inhibitors, with some achieving high selectivity by exploiting unique structural features of a specific kinase, while others are designed as multi-targeted agents.[1][2] The compound of interest, 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol , belongs to this chemical class, making a thorough assessment of its target specificity not just a matter of academic curiosity, but a critical step in its development as a potential therapeutic or research tool.
A compound's selectivity profile dictates its therapeutic window and potential off-target toxicities.[4] An ostensibly "specific" inhibitor that engages with unintended kinases can lead to misleading biological data and unforeseen adverse effects. Therefore, a multi-pronged, evidence-based approach is required to confidently characterize the interaction of this molecule with the human kinome and the broader proteome.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically assess the specificity of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol. We will move beyond a simple listing of protocols to explain the rationale behind a tiered experimental approach, from broad, unbiased screening to focused, cellular target validation.
The Strategic Workflow: A Tiered Approach to Specificity Profiling
A robust assessment of inhibitor specificity is not a single experiment but a logical progression. Our recommended workflow is designed to first cast a wide net to identify potential interactions across the kinome and then to use more targeted, cell-based assays to confirm and quantify these interactions in a more physiologically relevant context.
Caption: Figure 1. A tiered workflow for assessing inhibitor specificity.
Tier 1: Broad Spectrum In Vitro Kinome Profiling
The initial step is to understand the compound's interaction potential across a large panel of purified kinases. This provides a broad, unbiased view of its selectivity and identifies both the intended target(s) and any potent off-targets.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a well-established method that utilizes a proprietary, active site-directed competition binding assay to quantify the interactions between a compound and a large panel of kinases (over 480).[5][6][7] This technique is not dependent on enzyme activity, allowing for the screening of a diverse range of kinases, including those that are difficult to assay using traditional methods.
Experimental Rationale & Protocol
The assay principle involves the test compound competing with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is then quantified, typically by qPCR of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase indicates that the test compound has successfully competed for the active site.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: Submit the compound for screening at a single, high concentration (e.g., 1 µM or 10 µM) against a broad kinase panel, such as the scanMAX panel.[6]
-
Assay Execution (Performed by Service Provider, e.g., Eurofins Discovery):
-
DNA-tagged kinases are incubated with the immobilized ligand and the test compound.
-
After equilibration, the solid support is washed to remove unbound kinase.
-
The amount of bound kinase is quantified by qPCR.
-
-
Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding.
% Control = (Signal with Compound / Signal with DMSO) * 100
Data Presentation & Interpretation
A common way to visualize the data is through a "TREEspot™" diagram, which maps the binding interactions onto the human kinome tree. Potent binders are highlighted, providing an immediate visual representation of selectivity. For quantitative comparison, the results should be summarized in a table.
Table 1: Initial KINOMEscan® Screening Results at 1 µM
| Kinase Target | % Control | Selectivity Score (S-Score) Interpretation |
| Kinase A | 2.5 | Potent Binder |
| Kinase B | 89.0 | Non-Binder |
| Kinase C | 15.0 | Moderate Binder |
| ... | ... | ... |
A selectivity score (S-score) can be calculated to quantify the compound's promiscuity. For instance, S(10) is the number of kinases with % Control < 10, divided by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.
Follow-Up Biochemical Activity Assays
For the most potent binders identified in the KINOMEscan®, it is crucial to confirm that binding translates to functional inhibition of kinase activity.[9] This is typically done using in vitro enzymatic assays.
Experimental Rationale & Protocol
A variety of assay formats are available, including radiometric assays (e.g., using [³³P]-ATP) and non-radiometric methods like TR-FRET or luminescence-based assays (e.g., ADP-Glo™).[10][11] The choice of assay depends on the specific kinase and available reagents.
Step-by-Step Protocol (Example using ADP-Glo™):
-
Reagent Preparation: Prepare serial dilutions of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol in kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP. Add the serially diluted compound.
-
Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
-
Signal Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation & Interpretation
The IC₅₀ values for the primary target and key off-targets should be compared to determine the selectivity window.
Table 2: Comparative IC₅₀ Values from Biochemical Assays
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (Off-Target IC₅₀ / Primary Target IC₅₀) |
| Kinase A (Primary) | 15 | - |
| Kinase C (Off-Target) | 450 | 30-fold |
| Kinase D (Off-Target) | >10,000 | >667-fold |
Tier 2: Cellular Target Engagement & Validation
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[8] Therefore, confirming target engagement in an intact cellular system is a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in cells or tissues.[12][13] The principle is that the binding of a ligand, such as our test compound, often stabilizes the target protein, making it more resistant to thermal denaturation.[12][14]
Experimental Rationale & Workflow
Caption: Figure 2. CETSA experimental workflow.
Step-by-Step Protocol:
-
Cell Treatment: Culture an appropriate cell line (e.g., one known to express the target kinase) and treat with either 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol (at a relevant concentration, e.g., 1 µM) or DMSO as a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles) to release the cellular proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of the soluble target kinase in the supernatant by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates target stabilization and engagement.
Data Presentation & Interpretation
The results are presented as melt curves. An isothermal dose-response format can also be used, where cells are treated with varying compound concentrations and heated at a single, fixed temperature to determine a cellular EC₅₀ for target engagement.
Table 3: CETSA Isothermal Dose-Response Data
| Compound Concentration (µM) | Soluble Target Protein (% of DMSO control) |
| 0.01 | 98 |
| 0.1 | 85 |
| 1.0 | 52 |
| 10.0 | 15 |
| Cellular EC₅₀ (µM) | ~1.2 |
A significant thermal shift or a potent cellular EC₅₀ provides strong evidence that the compound reaches and binds to its intended target in a physiological context.
Tier 3: Unbiased, Proteome-Wide Specificity Profiling
To gain the highest level of confidence and to discover potentially novel, unanticipated off-targets, unbiased proteomic approaches are invaluable.[16][17] These methods assess the compound's interactions across the entire expressed proteome without a priori assumptions.
Chemical Proteomics with Multiplexed Inhibitor Beads (MIBs)
This technique, also known as Kinobeads, uses a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large fraction of the cellular kinome from a lysate.[7] By comparing the kinases that bind to the beads in the presence versus the absence of the free test compound, one can identify the compound's targets.
Experimental Rationale & Protocol
-
Lysate Preparation: Prepare lysates from a relevant cell line or tissue.
-
Compound Incubation: Incubate one aliquot of the lysate with 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol and another with DMSO.
-
Kinome Capture: Add the MIBs to both lysates to capture kinases that are not bound by the free compound.
-
Elution and Digestion: Wash the beads extensively and elute the bound proteins. Digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Kinases that are depleted from the beads in the compound-treated sample are identified as targets, as the free compound prevented them from binding to the MIBs.
Data Presentation & Interpretation
The results are typically presented as a volcano plot, showing the log-fold change in protein abundance versus the statistical significance for each identified kinase.
Table 4: Representative Hits from a Chemical Proteomics Experiment
| Protein Identified | Log₂(Fold Change) (Compound/DMSO) | p-value | Interpretation |
| Kinase A | -3.5 | 1.2e-5 | Strong Target |
| Kinase C | -1.8 | 3.4e-3 | Target |
| Non-kinase Protein X | -2.1 | 8.9e-4 | Novel Off-Target |
This method can not only confirm the kinase targets identified in Tier 1 and 2 but also uncover unexpected off-targets, including non-kinase proteins.[18]
Conclusion: Synthesizing a Holistic Specificity Profile
Assessing the specificity of a compound like 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol is a foundational element of its preclinical characterization. No single experiment can provide a complete picture. The tiered approach outlined in this guide—progressing from broad in vitro profiling to cellular target engagement and finally to unbiased proteome-wide analysis—constitutes a self-validating system that builds a comprehensive and trustworthy specificity profile.
By systematically generating and comparing data from these orthogonal approaches, researchers can make informed decisions about the compound's utility as a selective tool for basic research or its potential for further development as a therapeutic agent. This rigorous, evidence-based strategy ensures that the biological effects observed can be confidently attributed to the modulation of specific, validated targets.
References
- Bansal, Y., & Silakari, O. (2014). Benzimidazole: A versatile scaffold for drug discovery and beyond – A comprehensive review of synthetic approaches and recent advancements in medicinal chemistry. Results in Chemistry, 6, 101139.
- Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6654-6665.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
- Klaeger, S., et al. (2022). Chemical proteomics for drug target deconvolution and to study biological systems. Thesis, KTH Royal Institute of Technology.
- World Preclinical Congress. Chemical Proteomics for Target Validation. World Preclinical Congress Website.
- Chaudhary, P., & Sharma, A. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Evotec. Chemical Proteomics. Evotec Website.
- Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science Publishers.
- Sharma, R., et al. (2015). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 5(92), 75683-75707.
- Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review Website.
- Workman, P., & Collins, I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 9(2), 114-131.
- Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery Website.
- Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed, 36(18), 6654-6665.
- Johnson, G. L., & Stuhlmiller, T. J. (2019). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Frontiers in Cell and Developmental Biology, 7, 28.
- Martinez Molina, D., & Nordlund, P. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3879-3896.
- Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BRD4-IN-3. BenchChem Website.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 193-210.
- BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem Website.
- Promega Corporation. Detecting Kinase Activity Across the Kinome.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
- Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
- van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
- EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN Website.
- Tan, K. L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 169, 105658.
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